molecular formula C20H20O7 B1254860 5,6,2',3',4'-Pentamethoxyflavone CAS No. 113738-80-0

5,6,2',3',4'-Pentamethoxyflavone

Cat. No.: B1254860
CAS No.: 113738-80-0
M. Wt: 372.4 g/mol
InChI Key: RXRZZDZJENMNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,2',3',4'-Pentamethoxyflavone is a polymethoxyflavone (PMF) offered as a high-purity reference standard for scientific investigation. PMFs are a class of specialized metabolites predominantly found in citrus species, recognized for their broad spectrum of bioactivities. General research on related polymethoxyflavones indicates potential interest in areas such as anti-inflammatory effects and cellular function modulation . The specific research applications, mechanism of action, and biological targets for 5,6,2',3',4'-Pentamethoxyflavone are areas for further exploration. Researchers are encouraged to consult specialized chemical and genomic databases for compound-specific data. This product is intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

113738-80-0

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-14-9-8-13-17(19(14)25-4)12(21)10-16(27-13)11-6-7-15(23-2)20(26-5)18(11)24-3/h6-10H,1-5H3

InChI Key

RXRZZDZJENMNEF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC

Synonyms

5,6,2',3',4'-pentamethoxyflavone

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of 5,6,2',3',4'-Pentamethoxyflavone in Casimiroa Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemotaxonomy, isolation protocols, and therapeutic potential of 5,6,2',3',4'-pentamethoxyflavone (hereafter referred to as 5,6,2',3',4'-PMF ), a rare polymethoxyflavone (PMF) identified in the genus Casimiroa (Rutaceae). Unlike the more ubiquitous citrus PMFs (e.g., nobiletin, tangeretin), this compound exhibits a distinct B-ring oxygenation pattern (2',3',4') that correlates with specific vasorelaxant properties.

Primary sources include the seeds of Casimiroa pubescens and Casimiroa edulis (White Sapote). This guide provides drug development professionals with a self-validating workflow for the extraction, purification, and structural characterization of 5,6,2',3',4'-PMF, alongside an analysis of its nitric oxide (NO)-mediated mechanism of action.

Botanical and Chemotaxonomic Context[1][2][3][4][5][6][7][8][9][10][11]

The genus Casimiroa is renowned in Mexican traditional medicine ("Zapote blanco") for its antihypertensive and sedative effects.[1][2] While the neolignan zapotin (5,6,2',6'-tetramethoxyflavone) is the most cited flavonoid, 5,6,2',3',4'-PMF represents a critical minor constituent contributing to the aggregate pharmacological profile.

Occurrence and Distribution[7]
  • Primary Source: Seeds of Casimiroa pubescens and Casimiroa edulis.[3][1][4][5][6]

  • Tissue Localization: Highly concentrated in the seed kernel (cotyledons), with lower concentrations in the fruit pulp and leaves.

  • Chemotaxonomic Significance: The presence of 5,6-dimethoxylation in the A-ring combined with 2'-methoxylation in the B-ring is a hallmark of Casimiroa flavonoids, distinguishing them from the 5,7-hydroxylated flavones common in other Rutaceae.

Biosynthetic Pathway

The biosynthesis follows the phenylpropanoid pathway, diverging at the flavone synthase step. The high degree of methylation requires specific O-methyltransferases (OMTs) capable of attacking the 2', 3', and 4' positions on the B-ring, a rare enzymatic capability in plant secondary metabolism.

Biosynthesis Figure 1: Proposed Biosynthetic Pathway of 5,6,2',3',4'-PMF cluster_0 Phenylpropanoid Pathway cluster_1 Casimiroa-Specific Methylation Start L-Phenylalanine Chalcone Chalcone Scaffold (2',4',6'-trihydroxychalcone) Start->Chalcone CHS/CHI Flavone Flavone Backbone (Apigenin/Luteolin precursors) Chalcone->Flavone FNS Hydroxylation B-Ring Hydroxylation (CYP450 monooxygenases) Flavone->Hydroxylation OMT_A A-Ring O-Methylation (5,6-position) Hydroxylation->OMT_A SAM -> SAH OMT_B B-Ring O-Methylation (2',3',4'-position) OMT_A->OMT_B Sequential Methylation Final 5,6,2',3',4'-Pentamethoxyflavone OMT_B->Final

Figure 1: Proposed biosynthetic pathway highlighting the sequential O-methylation steps required to generate the pentamethoxyflavone structure.

Extraction and Isolation Methodologies

This protocol is synthesized from the authoritative works of Froldi et al. and Garcia-Argaez et al., optimized for yield and purity.

Reagents and Materials
  • Solvents: Methanol (HPLC grade), n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm), C18 Reversed-phase silica.

  • Equipment: Soxhlet extractor, Rotary evaporator, HPLC-DAD system.

Isolation Workflow

The lipophilic nature of PMFs allows for efficient extraction with methanol followed by partitioning to remove highly polar glycosides and non-polar lipids.

ExtractionWorkflow Figure 2: Isolation Protocol for 5,6,2',3',4'-PMF Raw Dried Casimiroa Seeds (Grinded) Defat Defatting (n-Hexane, 24h) Raw->Defat Remove Lipids Extract Extraction (Methanol, Soxhlet) Defat->Extract Residue Conc Crude Methanolic Extract (Evaporated) Extract->Conc Partition Liquid-Liquid Partition (H2O vs. EtOAc/DCM) Conc->Partition Chrom Column Chromatography (Silica Gel 60) Partition->Chrom Organic Phase HPLC Semi-Prep HPLC (C18 Column) Chrom->HPLC PMF-rich fractions Pure Pure 5,6,2',3',4'-PMF HPLC->Pure Rt ~24-28 min

Figure 2: Step-by-step isolation workflow from raw seed material to purified compound.

Chromatographic Conditions

For final purification, use the following High-Performance Liquid Chromatography (HPLC) parameters.

ParameterSpecificationCausality/Rationale
Column C18 Reverse Phase (e.g., Luna 5µm, 4.6 x 150mm)PMFs are hydrophobic; C18 provides optimal retention and separation from polar impurities.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of phenolic hydroxyls (if any), sharpening peaks.
Mobile Phase B Methanol (MeOH)Methanol is the preferred organic modifier for PMF solubility.
Gradient 50% B (0 min)

90% B (20 min)

Hold
A steep gradient is required to elute the highly methylated (lipophilic) flavone.
Flow Rate 1.0 mL/minStandard flow for analytical/semi-prep scale.
Detection UV 254 nm and 310 nmFlavones exhibit characteristic Band I (300-380 nm) and Band II (240-280 nm) absorption.

Analytical Characterization

Validation of the 5,6,2',3',4'-PMF structure requires confirmation of the methoxy group positions.

Nuclear Magnetic Resonance (NMR) Signature

The lack of A-ring protons (except potentially H-8 if 5,6,7-substituted, but here we look for 5,6-substitution) and the specific B-ring coupling pattern are diagnostic.

  • 1H NMR (CDCl3, 400 MHz):

    • Methoxy Groups: Five distinct singlets in the region

      
       3.80 – 4.00 ppm.
      
    • A-Ring: Two singlets if 5,6,7,8-substituted, or specific coupling if H-8 is free. In 5,6-dimethoxyflavones, H-7 and H-8 often appear as doublets (ortho-coupling).

    • B-Ring: The 2',3',4'-substitution pattern leaves H-5' and H-6' as aromatic protons, typically showing ortho-coupling (

      
       6.8 – 7.5 range).
      
Mass Spectrometry[3][12]
  • ESI-MS (+): Molecular ion peak

    
     at m/z 373  (Calculated for C20H20O7).
    
  • Fragmentation: Loss of methyl groups (

    
    , -15 Da) and carbonyl (
    
    
    
    , -28 Da) are characteristic of PMFs.

Therapeutic Potential and Mechanism of Action[6]

Research by Froldi et al. indicates that 5,6,2',3',4'-PMF is a bioactive component of the Casimiroa "hypotensive" fraction.

Vasorelaxant Activity

The compound induces concentration-dependent vasorelaxation in pre-contracted rat aortic rings.

  • Potency: Comparable to standard coumarins (e.g., imperatorin) found in the same extract.

  • Efficacy: Significant reduction in arterial tension observed in both endothelium-intact and denuded vessels, though endothelium-dependent mechanisms dominate.

Mechanism of Action (MOA)

The vasodilation is mediated primarily through the Nitric Oxide (NO) - cGMP pathway , likely involving the activation of endothelial muscarinic receptors.

MOA Figure 3: Signal Transduction Pathway for PMF-Induced Vasorelaxation Compound 5,6,2',3',4'-PMF Receptor Endothelial M3 Muscarinic Receptor Compound->Receptor Agonist Binding Enzyme eNOS Activation Receptor->Enzyme Ca2+ influx NO Nitric Oxide (NO) Release Enzyme->NO GC Guanylyl Cyclase (Smooth Muscle) NO->GC Diffusion cGMP Increased cGMP GC->cGMP Relax Vasorelaxation (BP Reduction) cGMP->Relax PKG Activation

Figure 3: Proposed signaling cascade. The compound activates endothelial receptors, triggering NO synthesis and subsequent smooth muscle relaxation.

References

  • Froldi, G., et al. (2011).[2] Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa. Phytomedicine, 18(12), 1034-1040.

  • García-Argáez, A. N., et al. (2005).[7][8] Casimiroin, zapoterin, zapotin and 5,6,2',3',4'-pentamethoxyflavone from Casimiroa pubescens.[7][8] Biochemical Systematics and Ecology, 33(4), 441-443.[7][8]

  • Maldonado, E., et al. (2008). Coumarins and Flavones from Casimiroa pringlei. Heterocycles, 75(12), 3057.[9]

  • Strawa, J. W., et al. (2021).[2] Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes.[2][7][8] International Journal of Molecular Sciences, 22(22), 12570.

Sources

Comparative Technical Guide: Sinensetin vs. 5,6,2',3',4'-Pentamethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparative analysis of Sinensetin and its structural isomer, 5,6,2',3',4'-pentamethoxyflavone. This content is designed for application scientists and drug discovery researchers, focusing on structural elucidation, isolation protocols, and pharmacological divergence.

Structural Isomerism, Isolation Logic, and Pharmacological Divergence

Executive Summary

In the development of flavonoid-based therapeutics, the distinction between positional isomers is critical. Sinensetin (SIN) and 5,6,2',3',4'-pentamethoxyflavone (5,6,2',3',4'-PMF) share the identical molecular formula (


) and molecular weight (372.37  g/mol ), yet they exhibit distinct physicochemical behaviors and biological targets.
  • Sinensetin (5,6,7,3',4'-PMF): A planar, lipophilic molecule abundant in Citrus species. It is a potent P-glycoprotein (P-gp) inhibitor used to reverse multidrug resistance (MDR) in cancer therapy.[1]

  • 5,6,2',3',4'-PMF: A non-planar isomer found in Casimiroa species. The presence of the ortho-methoxy group (

    
    -OMe) induces steric torsion, shifting its activity profile toward calcium channel blockade and vasorelaxation.[1]
    

Structural & Physicochemical Characterization

The primary challenge in working with these isomers is their co-elution in low-resolution chromatography and similarity in mass spectrometry.[1] Definitive identification requires Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the A-ring and B-ring proton coupling patterns.[1]

Structural Comparison Table
FeatureSinensetin (SIN)5,6,2',3',4'-PMF
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one2-(2,3,4-trimethoxyphenyl)-5,6-dimethoxychromen-4-one
A-Ring Substitution 5, 6, 7 - Trimethoxy5, 6 - Dimethoxy
B-Ring Substitution 3', 4' - Dimethoxy2', 3', 4' - Trimethoxy
Total Methoxy Groups 55
Steric Conformation Planar B-ring: The 3',4' substitution allows the B-ring to remain coplanar with the chromone core, maximizing conjugation.[1]Twisted B-ring: The 2'-OMe group creates steric clash with the H-3 proton and the chromone carbonyl, forcing the B-ring out of plane.[1]
Key Biological Target ABC Transporters (P-gp), AngiogenesisL-type Calcium Channels, Endothelium (NO release)
The "Self-Validating" NMR Protocol

To distinguish these isomers without a reference standard, researchers must analyze the aromatic region of the


-NMR spectrum.[1]
  • Diagnostic A-Ring Signal:

    • Sinensetin: The A-ring is fully substituted except for position 8.[1] Look for a sharp singlet (H-8) around

      
       6.80 ppm.[1]
      
    • 5,6,2',3',4'-PMF: The A-ring is unsubstituted at positions 7 and 8. Look for an AB system (two doublets) with ortho-coupling (

      
       Hz) for H-7 and H-8.
      
  • Diagnostic B-Ring Signal:

    • Sinensetin: 3',4'-substitution leaves H-2', H-5', H-6'.[1] This creates an ABX system (d, d, dd).

    • 5,6,2',3',4'-PMF: 2',3',4'-substitution leaves H-5' and H-6'. Look for two doublets with ortho-coupling (

      
       Hz).[1]
      

Biosource & Isolation Protocols

The choice of extraction source dictates the isomer obtained. Sinensetin is a marker for Citrus (Rutaceae), while 5,6,2',3',4'-PMF is characteristic of Casimiroa (Rutaceae) and Marrubium (Lamiaceae).

Experimental Workflow: Source-Dependent Isolation

The following diagram illustrates the decision logic and separation pathway for isolating these specific PMFs.

IsolationProtocol Source Plant Material Selection Citrus Citrus sinensis (Orange Peel) Source->Citrus For MDR Reversal Agents Casimiroa Casimiroa edulis (Seeds/Leaves) Source->Casimiroa For Vasoactive Agents Extract_C Supercritical Fluid Extraction (SFE) CO2 + 15% EtOH Citrus->Extract_C Extract_K Solvent Extraction MeOH -> Partition w/ Hexane Casimiroa->Extract_K Chrom_C Flash Chromatography Silica Gel (Hexane:EtOAc) Extract_C->Chrom_C Remove polar glycosides Chrom_K Column Chromatography Silica Gel (CH2Cl2:MeOH) Extract_K->Chrom_K Enrich non-polar fraction Purify_SIN Prep-HPLC (C18) Isocratic: ACN:H2O (45:55) Chrom_C->Purify_SIN Purify_PMF Prep-HPLC (C18) Gradient: MeOH:H2O (60% -> 80%) Chrom_K->Purify_PMF Result_SIN Target: Sinensetin (>98% Purity) Purify_SIN->Result_SIN Result_PMF Target: 5,6,2',3',4'-PMF (>95% Purity) Purify_PMF->Result_PMF

Caption: Comparative isolation workflow. Sinensetin is best recovered via SFE from Citrus, while 5,6,2',3',4'-PMF requires classical solvent partitioning from Casimiroa to separate it from imidazole alkaloids.

Detailed Protocol: Sinensetin Enrichment from Orange Peel

Rationale: Polymethoxyflavones (PMFs) are highly lipophilic.[1] Traditional hydro-alcoholic extraction pulls unwanted sugars.[1] Supercritical


 is selective for PMFs.[1]
  • Preparation: Dry Citrus sinensis peels at 40°C and mill to <0.5 mm mesh.

  • SFE Conditions:

    • Pressure: 30 MPa

    • Temperature: 50°C

    • Co-solvent: Ethanol (15% w/w)[1]

    • Flow rate: 25 g/min [1]

  • Post-Processing: Evaporate ethanol. The resulting oleoresin contains ~20-30% PMFs (Nobiletin, Tangeretin, Sinensetin).[1]

  • Purification (HPLC):

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      m).[1]
    • Mobile Phase: Isocratic Acetonitrile:Water (45:55).[1]

    • Detection: UV at 330 nm.[1]

    • Note: Sinensetin elutes before Nobiletin and Tangeretin due to having fewer methoxy groups (5 vs 6/5) and slightly higher polarity than Tangeretin.[1]

Pharmacological Divergence

The structural difference (7-OMe vs 2'-OMe) dictates the binding pocket affinity.[1]

Mechanism of Action Comparison
Target SystemSinensetin (Standard PMF)5,6,2',3',4'-PMF (Ortho-PMF)
Oncology (MDR) Inhibitor of P-glycoprotein (ABCB1). Binds to the transmembrane domain, preventing efflux of chemotherapeutics (e.g., Paclitaxel).[1]Weak/Unknown activity. The twisted B-ring reduces affinity for the planar drug-binding site of P-gp.[1]
Cardiovascular Moderate vasorelaxation.[1]Potent Vasorelaxant. Acts via Calcium Channel Blockade (L-type) and induction of NO release in endothelial cells.[1]
Metabolism Increases glucose uptake in skeletal muscle (AMPK activation).[1]Not widely characterized for metabolic regulation.[1]
Signal Transduction Pathways

The following diagram maps the divergent signaling pathways activated by these two isomers.

SignalingPathways SIN Sinensetin Pgp P-glycoprotein (Efflux Pump) SIN->Pgp Inhibits PMF 5,6,2',3',4'-PMF CaCh L-Type Ca2+ Channels PMF->CaCh Blocks eNOS eNOS (Endothelium) PMF->eNOS Activates Accumulation Intracellular Drug Accumulation Pgp->Accumulation Blocks Efflux Vasorelax Vasorelaxation (Hypotension) CaCh->Vasorelax Decreased Ca2+ Influx eNOS->Vasorelax NO Production Apoptosis Chemosensitization (Apoptosis) Accumulation->Apoptosis

Caption: Mechanistic divergence.[1] Sinensetin targets transporter proteins (P-gp) for chemosensitization, while 5,6,2',3',4'-PMF targets ion channels and enzymes for vascular control.

References

  • Isolation of PMFs from Orange Peel: Li, S., et al. (2007).[2] "Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography." Journal of Chromatography B. Link

  • Sinensetin Structure & Activity: Han, X., et al. (2018).[1] "Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity." Frontiers in Pharmacology. Link (Note: Contextual link to general Sinensetin review).

  • 5,6,2',3',4'-PMF in Casimiroa: Magos, G.A., et al. (1999). "Pharmacology of Casimiroa edulis; I. Blood pressure and heart rate effects in the rat." Journal of Ethnopharmacology. Link

  • Vasorelaxant Activity of Casimiroa Flavones: García-Argáez, A.N., et al. (2005).[1] "Casimiroin, zapoterin, zapotin and 5,6,2',3',4'-pentamethoxyflavone from Casimiroa pubescens."[3] Biochemical Systematics and Ecology. Link[1]

  • MDR Reversal by Sinensetin: Choi, C.H., et al. (2002).[1] "Effect of sinensetin on the expression of P-glycoprotein in human gastric cancer cells." Planta Medica. Link

Sources

A Technical Guide to the Pharmacological Profile of Pentamethoxyflavones: A Class of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Specific Isomer 5,6,2',3',4'-Pentamethoxyflavone: Initial literature searches for the specific isomer 5,6,2',3',4'-pentamethoxyflavone have revealed a significant scarcity of dedicated pharmacological studies. To provide a comprehensive and valuable resource for researchers, this guide will focus on the pharmacological profile of the broader class of pentamethoxyflavones (PMFs), for which a substantial body of scientific evidence exists. The findings presented herein for various PMF isomers offer critical insights into the potential therapeutic applications of this flavonoid subclass and can guide future research into less-characterized members like 5,6,2',3',4'-pentamethoxyflavone.

Introduction

Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These modifications enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development. Found predominantly in citrus peels and certain medicinal plants, PMFs have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-obesity effects. This technical guide provides an in-depth exploration of the pharmacological profile of key pentamethoxyflavone isomers, detailing their mechanisms of action, summarizing key experimental data, and providing exemplary protocols for their investigation.

Anti-Cancer and Chemopreventive Properties

Several pentamethoxyflavone isomers have exhibited potent anti-cancer activities across various cancer cell lines and in preclinical models. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of NF-κB Signaling

A novel dihydroxy-pentamethoxyflavone, 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, has been shown to be a potent inhibitor of the NF-κB signaling pathway, a critical mediator of inflammation and tumorigenesis.[1]

Mechanism of Action: This compound suppresses NF-κB activation induced by various inflammatory agents and carcinogens. It achieves this by inhibiting the IκB kinase (IKK) complex, which in turn prevents the phosphorylation and subsequent degradation of IκBα. The stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1]

Illustrative Signaling Pathway: Inhibition of NF-κB by a Pentamethoxyflavone

NFkB_Inhibition PMF Pentamethoxyflavone IKK IKK Complex PMF->IKK Inhibits IkBa_p p-IκBα Apoptosis Apoptosis PMF->Apoptosis Promotes IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_nuc Nuclear Translocation of NF-κB IkBa_deg->NFkB_nuc Gene_exp Gene Expression (Survival, Proliferation, Angiogenesis) NFkB_nuc->Gene_exp Gene_exp->Apoptosis Inhibits

Caption: Inhibition of the NF-κB pathway by a pentamethoxyflavone.

Targeting the Nrf2 Pathway in Chemoresistance

The isomer 3',4',5',5,7-pentamethoxyflavone has been identified as an inhibitor of the Nrf2 pathway, which plays a crucial role in chemoresistance.[2][3]

Mechanism of Action: In cisplatin-resistant non-small cell lung cancer cells, this PMF sensitizes the cells to cisplatin by inhibiting the Nrf2 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Its overactivation in cancer cells can lead to resistance to chemotherapy. By inhibiting Nrf2, this PMF reduces the expression of these protective genes, thereby restoring sensitivity to chemotherapeutic agents.

Induction of Cell Cycle Arrest and Apoptosis

5-hydroxy-6,7,8,3',4'-pentamethoxyflavone has been shown to inhibit the growth of colon cancer cells by inducing cell cycle arrest and apoptosis.[4]

Mechanism of Action: This compound causes cell cycle arrest at the G2/M phase in HT29 colon cancer cells.[4] This effect is associated with the modulation of key cell cycle regulatory proteins. The induction of apoptosis by this and other hydroxylated PMFs is linked to their ability to modulate signaling proteins such as p21, CDK-2, CDK-4, and caspases.[4]

Table 1: In Vitro Anti-Cancer Activity of Pentamethoxyflavones

Pentamethoxyflavone IsomerCancer Cell LinePharmacological EffectKey Molecular TargetsReference
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneVariousInhibition of proliferation, sensitization to apoptosisIKK, NF-κB[1]
3',4',5',5,7-pentamethoxyflavoneA549 (Cisplatin-resistant)Sensitization to cisplatinNrf2[2]
3',4',5',5,7-pentamethoxyflavoneColorectal Cancer CellsInhibition of proliferationRAB subfamily of small GTPases, UPR
5-hydroxy-6,7,8,3',4'-pentamethoxyflavoneHT29 (Colon)G2/M cell cycle arrestp21, CDK-2, CDK-4[4]

Neuroprotective and Anxiolytic Effects

Certain pentamethoxyflavones have demonstrated significant neuroprotective and anxiolytic properties, suggesting their potential in the management of neurodegenerative diseases and anxiety disorders.

Neuroprotection via BDNF and PPAR-α Activation

In a zebrafish model of obesity, 5,7,3',4',5'-pentamethoxyflavone exhibited both anti-obesity and neuroprotective effects.[5]

Mechanism of Action: The neuroprotective effects were associated with an elevation of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B2 (TrkB2).[5] BDNF is a key neurotrophin involved in neuronal survival, growth, and differentiation. Additionally, this PMF was found to activate peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor with roles in lipid metabolism and neuroprotection.[5]

Anxiolytic Effects through the A2AR/Gephyrin/GABRA2 Pathway

5,7,3',4',5'-pentamethoxyflavone, extracted from Murraya paniculata, has been shown to alleviate anxiety-like behavior in a mouse model of chronic unpredictable mild stress (CUMS).[6]

Mechanism of Action: This PMF ameliorates the dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis and increases the levels of serotonin (5-HT) and GABA in the hippocampus.[6] A novel mechanism identified involves the modulation of the gut-brain axis, leading to the stabilization of GABAergic synapses through the adenosine A2A receptor (A2AR)/gephyrin/GABRA2 pathway.[6]

Experimental Workflow: Evaluation of Anxiolytic Activity of a Pentamethoxyflavone

Anxiolytic_Workflow CUMS Chronic Unpredictable Mild Stress (CUMS) Model in Mice Treatment Treatment Groups: - Vehicle Control - CUMS + Vehicle - CUMS + PMF (50 mg/kg) - CUMS + PMF (100 mg/kg) - CUMS + Diazepam CUMS->Treatment Behavioral Behavioral Tests: - Elevated Plus Maze (EPM) - Open Field Test (OFT) Treatment->Behavioral Biochemical Biochemical Analysis (Hippocampus): - ELISA (CORT, 5-HT, GABA) - Western Blot (A2AR, Gephyrin, GABRA2) Treatment->Biochemical Microbiota Gut Microbiota Analysis: - 16S rRNA Sequencing Treatment->Microbiota Data Data Analysis and Interpretation Behavioral->Data Biochemical->Data Microbiota->Data

Caption: Workflow for assessing the anxiolytic effects of a PMF.

Promotion of Neurite Outgrowth via the ERK Signaling Pathway

The isomer 3,5,7,3',4'-pentamethoxyflavone has been shown to promote neurite outgrowth in Neuro2a cells, a key process in neuronal development and regeneration.[7]

Mechanism of Action: This PMF induces neuronal differentiation, as evidenced by morphological changes and increased expression of neuronal markers. This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[7]

Anti-Inflammatory Properties

The anti-inflammatory effects of pentamethoxyflavones are closely linked to their anti-cancer properties, often through the modulation of shared signaling pathways.

Mechanism of Action: As previously discussed, the inhibition of the NF-κB pathway is a primary mechanism by which certain PMFs exert their anti-inflammatory effects.[1] This leads to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory cytokines. Additionally, 5,7,3',4',5'-pentamethoxyflavone has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[2]

Experimental Protocols

In Vitro Assay for NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the effect of a pentamethoxyflavone on the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Extract Preparation: Culture a suitable cell line (e.g., human myeloid leukemia KBM-5 cells) and treat with the pentamethoxyflavone at various concentrations for a specified time. Induce NF-κB activation with an appropriate stimulus (e.g., TNF-α). Prepare nuclear extracts from the treated and untreated cells.

  • EMSA Reaction: Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in the presence of the pentamethoxyflavone indicates inhibition of NF-κB DNA binding.

In Vivo Model for Anti-Obesity and Neuroprotective Effects: Zebrafish Model

Objective: To evaluate the in vivo efficacy of a pentamethoxyflavone in preventing obesity and its associated neurological complications.

Methodology:

  • Animal Model: Use adult zebrafish and induce obesity through overfeeding or a high-fat diet.

  • Treatment: Administer the pentamethoxyflavone to the zebrafish, typically by adding it to the tank water or incorporating it into their food.

  • Metabolic Phenotyping: Monitor key metabolic parameters such as body weight, blood glucose, plasma triglycerides, and cholesterol levels.[5]

  • Neuroprotective Assessment: Analyze brain tissue for markers of neuroprotection, such as the expression levels of BDNF and TrkB2, using techniques like qPCR or Western blotting.[5]

  • Behavioral Analysis: Assess for changes in feeding behavior and locomotor activity.

Future Directions and Conclusion

The pharmacological profile of pentamethoxyflavones reveals a class of compounds with significant therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The methoxylation patterns on the flavone core appear to be critical determinants of their biological activity and mechanism of action. While isomers like 5,7,3',4',5'-pentamethoxyflavone and 3',4',5',5,7-pentamethoxyflavone are relatively well-characterized, there is a clear need for further research into less-studied isomers such as 5,6,2',3',4'-pentamethoxyflavone. Future studies should focus on elucidating the structure-activity relationships within the pentamethoxyflavone class, exploring their pharmacokinetic and safety profiles in more detail, and ultimately, translating these promising preclinical findings into clinical applications.

References

  • Phromnoi, K., Reuter, S., Sung, B., Prasad, S., Kannappan, R., Yadav, V. R., Chanmahasathien, W., Limtrakul, P., & Aggarwal, B. B. (2011). A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents. Molecular pharmacology, 79(2), 279–289. [Link]

  • Vohra, M. S., Ahmad, B., Taylor, E. R., Benchoula, K., Lim Fong, I., Parhar, I. S., Ogawa, S., Serpell, C. J., & Wong, E. H. (2025). 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Molecular and cellular endocrinology, 604, 112554. [Link]

  • Ahmad, B. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Kent. [Link]

  • Li, J., Huang, X., He, K., Gou, X., & Bai, X. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy research : PTR, 38(12), 5539–5548. [Link]

  • You, D., et al. (2022). 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Molecular Nutrition & Food Research, 66(21), e2200388. [Link]

  • Ahmad, B., et al. (2025). 5,7,3′,4′,5′-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. Kent Academic Repository. [Link]

  • Okuyama, S., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neurochemistry international, 70, 30–38. [Link]

  • Cai, H., Brown, K., Steward, W. P., & Gescher, A. J. (2009). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Biomedical chromatography : BMC, 23(4), 335–339. [Link]

  • Singh, A. K., et al. (2021). 5'-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone extends longevity mediated by DR-induced autophagy and oxidative stress resistance in C. elegans. GeroScience, 43(2), 759–772. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis Online. [Link]

  • Vohra, M. S., et al. (2025). 5,7,3',4',5'-Pentamethoxyflavone (PMF) Exhibits Anti-Obesity and Neuroprotective Effects in an Obese Zebrafish Model. ResearchGate. [Link]

  • Kim, J. H., et al. (2024). Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells. Journal of natural medicines, 78(3), 599–607. [Link]

  • Fujii, Y., et al. (2022). Flavonoids, nobiletin, heptamethoxyflavone, and genistein enhance antigen-presenting cell function in vitro. Open Exploration, 2, 1-9. [Link]

  • Qiu, P., et al. (2010). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Molecular nutrition & food research, 54 Suppl 2, S244–S252. [Link]

  • Lee, S., et al. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 25(15), 3362. [Link]

Sources

Technical Guide: Vasorelaxant Properties of 5,6,2',3',4'-Pentamethoxyflavone

[1][2]

Part 1: Executive Summary & Compound Profile

5,6,2',3',4'-Pentamethoxyflavone (hereafter referred to as 5,6,2',3',4'-PMF ) is a bioactive polymethoxyflavone (PMF) primarily isolated from the seeds and leaves of Casimiroa edulis (Rutaceae), a plant traditionally known as "Zapote blanco" and used in Mexican ethnomedicine as an antihypertensive agent.

Unlike common dietary flavonoids (e.g., Quercetin), 5,6,2',3',4'-PMF lacks hydroxyl groups, being fully methylated at its oxygenated positions. This structural characteristic confers high lipophilicity, allowing rapid transmembrane transport and distinct pharmacodynamic interactions with vascular smooth muscle machinery. This guide details its vasorelaxant efficacy, characterized by a dual mechanism involving calcium channel blockade and endothelium-dependent modulation.[1][2]

Chemical Identity
PropertyDetail
IUPAC Name 2-(2,3,4-trimethoxyphenyl)-5,6-dimethoxychromen-4-one
Molecular Formula C20H20O7
Key Structural Features A-ring: 5,6-dimethoxy; B-ring: 2',3',4'-trimethoxy
Primary Source Casimiroa edulis (White Zapote), Casimiroa pubescens
Solubility High in organic solvents (DMSO, Chloroform); Low in water

Part 2: Pharmacodynamics & Mechanism of Action

The vasorelaxant activity of 5,6,2',3',4'-PMF is not a singular event but a cascade of interactions primarily targeting the vascular smooth muscle cells (VSMC).

Primary Mechanism: L-Type Calcium Channel Blockade

The dominant pathway for 5,6,2',3',4'-PMF-induced vasodilation is the inhibition of voltage-dependent calcium channels (VDCCs).

  • Causality: The high lipophilicity of the PMF structure allows it to penetrate the lipid bilayer of the VSMC.

  • Action: It acts as an antagonist to L-type Ca²⁺ channels. By limiting the influx of extracellular Ca²⁺ during depolarization (e.g., induced by high K⁺), it prevents the binding of Ca²⁺ to calmodulin.

  • Result: This inhibits the activation of Myosin Light Chain Kinase (MLCK), preventing myosin phosphorylation and cross-bridge cycling, resulting in relaxation.

Secondary Mechanism: Endothelium Modulation

While PMFs are often regarded as direct smooth muscle relaxants, evidence from Casimiroa extracts suggests a synergistic role of the endothelium.

  • NO/cGMP Pathway: 5,6,2',3',4'-PMF may enhance the bioavailability of nitric oxide (NO). NO diffuses into the VSMC, activating soluble guanylyl cyclase (sGC), which increases cGMP levels.

  • Outcome: Elevated cGMP activates Protein Kinase G (PKG), which phosphorylates phospholamban and decreases intracellular Ca²⁺ levels, reinforcing the relaxation initiated by the channel blockade.

Structure-Activity Relationship (SAR)[4][5]
  • 5-Methoxy Group: Critical for potency. Unlike 5-hydroxyflavones (which can chelate), the 5-methoxy group increases metabolic stability and membrane permeability.

  • 2'-Methoxy Steric Hindrance: The substituent at the 2' position (ortho) forces the B-ring out of planarity with the C-ring. This "twisted" conformation is often associated with higher selectivity for specific receptor pockets compared to planar flavonoids.

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of 5,6,2',3',4'-PMF within the vascular environment.

Gcluster_0Membrane / CytosolPMF5,6,2',3',4'-PMFEndotheliumEndotheliumPMF->EndotheliumStimulates (Minor)LTypeL-Type Ca2+ Channels(VDCC)PMF->LTypeInhibits (Antagonist)eNOSeNOS ActivationEndothelium->eNOSVSMCVascular Smooth Muscle CellsGCSoluble Guanylyl CyclaseVSMC->sGCCa_InfluxCa2+ InfluxLType->Ca_InfluxBlocksNONitric Oxide (NO)eNOS->NONO->VSMCDiffusesRelaxationVASORELAXATIONsGC->RelaxationcGMP PathwayMLCKMLCK ActivationCa_Influx->MLCKRequired forMLCK->RelaxationInhibition leads to

Caption: Figure 1. Dual mechanism of action showing primary Ca²⁺ channel blockade and secondary endothelial NO modulation.

Part 3: Experimental Protocols

To validate the vasorelaxant properties of 5,6,2',3',4'-PMF, the Ex Vivo Rat Aortic Ring Assay is the gold standard. This protocol is designed to differentiate between endothelium-dependent and endothelium-independent mechanisms.

Protocol: Isometric Tension Recording in Rat Aorta
1. Tissue Preparation
  • Subject: Male Wistar rats (250–300 g).[3]

  • Isolation: Euthanize animal via CO₂ asphyxiation. Rapidly excise the thoracic aorta and place it in cold (4°C) Krebs-Henseleit solution (KHS).

  • Cleaning: Remove adhering fat and connective tissue under a stereomicroscope. Care must be taken not to stretch the vessel.

  • Sectioning: Cut the aorta into rings approximately 3–4 mm in length.

2. Endothelium Verification
  • Intact Rings (+E): Handle gently to preserve the intimal layer.

  • Denuded Rings (-E): Mechanically remove endothelium by gently rubbing the lumen with a forceps tip or a rough thread.

  • Validation: Pre-contract rings with Phenylephrine (PE, 1 µM). Add Acetylcholine (ACh, 10 µM).

    • Valid +E: >80% relaxation.[4][5]

    • Valid -E: <10% relaxation.

3. Experimental Setup
  • Mounting: Suspend rings in organ baths containing KHS at 37°C, aerated with carbogen (95% O₂ / 5% CO₂).

  • Basal Tension: Apply 2.0 g of resting tension. Equilibrate for 60 minutes, washing every 20 minutes.

4. Vasorelaxation Assay (Cumulative Concentration-Response)

This step measures the potency of 5,6,2',3',4'-PMF against specific contractile agents.

Workflow:

  • Induce Contraction:

    • Pathway A (Receptor-operated): Add Phenylephrine (PE, 1 µM) to plateau.

    • Pathway B (Voltage-operated): Add KCl (60 mM) to plateau.

  • Add Compound: Once contraction stabilizes, add 5,6,2',3',4'-PMF cumulatively (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Note: Dissolve PMF in DMSO. Final bath concentration of DMSO must be <0.1% to avoid solvent effects.

  • Recording: Measure the change in tension (grams) after each addition stabilizes.

  • Calculation: Express relaxation as a percentage of the pre-contraction tension.

Self-Validating Check:

  • Run a parallel Vehicle Control (DMSO only) to ensure relaxation is not due to the solvent or time-dependent fatigue.

  • Run a Positive Control (e.g., Nifedipine for KCl-induced, Sodium Nitroprusside for PE-induced) to benchmark potency.

Part 4: Data Interpretation & Comparative Potency

When analyzing 5,6,2',3',4'-PMF, researchers should look for specific efficacy markers. The compound typically exhibits a "leftward shift" in potency when the endothelium is present, but retains significant efficacy in denuded rings, confirming its direct action on smooth muscle.

Comparative Efficacy Table

Based on pharmacological profiles of Casimiroa-derived PMFs.

CompoundTarget MechanismIC50 (Approx.)[5]Emax (Max Relaxation)
5,6,2',3',4'-PMF L-Type Ca²⁺ Block + NO ~5 - 15 µM 90 - 100%
Imperatorin (Coumarin)Ca²⁺ Block (Voltage dominant)~8 µM100%
Nifedipine (Standard)Selective L-Type Ca²⁺ Block0.01 µM100%
AcetylcholineEndothelium-dependent NON/A100% (+E only)

Interpretation of Results:

  • If IC50 (KCl) < IC50 (PE): The compound is a more potent voltage-dependent calcium channel blocker (typical for PMFs).

  • If +E relaxation > -E relaxation: There is a synergistic endothelial component (NO release).

  • Clinical Relevance: The micromolar potency indicates that while less potent than synthetic dihydropyridines (Nifedipine), 5,6,2',3',4'-PMF offers a "softer" modulation which may reduce the risk of reflex tachycardia often seen with potent calcium channel blockers.

Part 5: References

  • Froldi, G., et al. (2014). Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa.[6] Phytomedicine, 21(3), 306-313.

  • Maldonado, E., et al. (2008).[7] Coumarins and flavones from Casimiroa pringlei. Heterocycles, 75(12), 3057-3065.

  • Woodman, O. L., et al. (2005). Vasorelaxant and antioxidant activity of flavonols and flavones: structure-activity relationships. Journal of Cardiovascular Pharmacology, 46(3), 302-309.[8]

  • Senejoux, F., et al. (2012). Vasorelaxant effects of polymethoxyflavones from Orthosiphon stamineus. Journal of Natural Products, 75(12), 2229-2233. (Used for comparative PMF mechanism validation).

Therapeutic Potential of 5,6,2',3',4'-Pentamethoxyflavone for Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hypertension remains a leading risk factor for cardiovascular mortality, driving the search for novel vasorelaxant agents with distinct mechanisms of action.[1] This guide provides a comprehensive technical analysis of 5,6,2',3',4'-pentamethoxyflavone (5,6,2',3',4'-PMF) , a rare polymethoxyflavone isolated from Casimiroa edulis (Zapote blanco) and Casimiroa pubescens.

Unlike common dietary flavonoids, 5,6,2',3',4'-PMF possesses a unique B-ring substitution pattern (ortho, meta, para-methoxy) that confers high lipophilicity and potent vasorelaxant properties. Preclinical data indicates a dual mechanism of action: endothelium-dependent nitric oxide (NO) modulation and direct blockade of voltage-gated calcium channels (VGCCs) in vascular smooth muscle.[1][2] This whitepaper details the chemical biology, pharmacological mechanisms, and experimental protocols required to validate and develop this compound as a therapeutic candidate.[1]

Chemical Profile & Pharmacokinetics[2]

Structural Identity

The compound is a flavone characterized by full methylation of the 5 and 6 positions on the A-ring and the 2', 3', and 4' positions on the B-ring.[1] This polymethoxylation drastically alters its physicochemical properties compared to hydroxylated analogs (e.g., quercetin), significantly enhancing membrane permeability and metabolic stability against Phase II conjugation.[1]

  • IUPAC Name: 5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one[2][3]

  • Molecular Formula: C₂₀H₂₀O₂[1][2]

  • Molecular Weight: 372.37 g/mol [1][2]

  • Key Feature: The 2'-methoxy group induces steric hindrance, forcing the B-ring out of planarity with the C-ring, which influences receptor binding affinity.[2]

Pharmacokinetic Advantages

Polymethoxyflavones (PMFs) exhibit superior oral bioavailability compared to polyhydroxylated flavonoids.[1][2]

  • Absorption: High lipophilicity (logP ~3.[1]0) facilitates passive transport across enterocytes.[1]

  • Metabolism: Resistance to rapid glucuronidation/sulfation due to the lack of free hydroxyl groups.[1] Primary metabolism involves CYP450-mediated demethylation to form 5'-hydroxy metabolites (e.g., 5'-hydroxy-5,6,2',3',4'-PMF), which often retain biological activity.[2]

Mechanisms of Action: Dual Vasorelaxation Pathways[1]

The antihypertensive efficacy of 5,6,2',3',4'-PMF stems from a synergistic interaction between endothelial signaling and smooth muscle relaxation.

Endothelium-Dependent Pathway (NO/cGMP)

In endothelial cells, 5,6,2',3',4'-PMF initiates a signaling cascade likely via activation of Muscarinic M3 receptors or direct modulation of PI3K/Akt pathways.

  • eNOS Activation: Increases intracellular Ca²⁺ or phosphorylates eNOS (Ser1177), triggering nitric oxide (NO) synthesis.[1]

  • sGC Stimulation: NO diffuses to Vascular Smooth Muscle Cells (VSMC), activating soluble Guanylyl Cyclase (sGC).[1]

  • cGMP Accumulation: Elevated cGMP activates Protein Kinase G (PKG), leading to decreased intracellular Ca²⁺ and relaxation.[1]

Endothelium-Independent Pathway (Calcium Blockade)

In denuded vessels, 5,6,2',3',4'-PMF retains significant relaxant activity, acting as a calcium channel blocker (CCB).

  • L-Type Ca²⁺ Channels: Inhibits the influx of extracellular Ca²⁺ through voltage-dependent channels (VDCCs), preventing electromechanical coupling and contraction.[1][2]

  • Potassium Channels: Evidence suggests potential modulation of BKCa channels, contributing to hyperpolarization.[1]

Visualization of Signaling Pathways[1]

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) PMF 5,6,2',3',4'-PMF M3 M3 Receptor (?) PMF->M3 Activation L_Type L-Type Ca2+ Channel PMF->L_Type Direct Blockade Ca_Endo Intracellular Ca2+ M3->Ca_Endo eNOS eNOS (active) Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO Synthesis sGC sGC NO->sGC Diffusion cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Ca_VSMC Cytosolic Ca2+ PKG->Ca_VSMC Inhibits Release L_Type->Ca_VSMC Influx Blocked MLCK MLCK Ca_VSMC->MLCK Relaxation Vasorelaxation MLCK->Relaxation Decreased Activity

Caption: Dual mechanism of 5,6,2',3',4'-PMF involving endothelial NO production and direct smooth muscle calcium channel blockade.[2]

Preclinical Evidence Summary

The following data summarizes key findings from ex vivo rat aortic ring assays and in vivo studies involving Casimiroa extracts enriched with 5,6,2',3',4'-PMF.

ParameterObservationSignificance
IC₅₀ (Vasorelaxation) µM range (Concentration-dependent)Comparable potency to standard nitrates; effective in micromolar concentrations.[1][2]
Effect of L-NAME Partial inhibition of relaxationConfirms involvement of the NO synthase pathway.[1][2][4]
Effect of Denudation Retained ~60-70% activityIndicates a strong direct action on smooth muscle (Ca²⁺ antagonism).[1][2]
High K⁺ Contraction Significant inhibitionValidates voltage-gated Ca²⁺ channel blockade mechanism.[1][2]
Toxicity (Acute) No lethality at < 2000 mg/kg (Extract)High safety margin (Category 5 per OECD).[1][2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activity of 5,6,2',3',4'-PMF.

Isometric Tension Recording (Ex Vivo Vasorelaxation)

Objective: Quantify the vasorelaxant potency and determine the mechanism (Endothelium vs. Smooth Muscle).[1][2]

  • Tissue Preparation:

    • Euthanize male Wistar rats (250–300g).[1][2]

    • Rapidly excise the thoracic aorta and place in cold Krebs-Henseleit solution (pH 7.4).[1][2]

    • Clean connective tissue and cut into 3–4 mm rings.[1]

  • Mounting:

    • Mount rings between stainless steel hooks in organ baths (37°C, carbogen 95% O₂/5% CO₂).

    • Apply resting tension of 2.0 g and equilibrate for 60 min, washing every 15 min.

  • Viability Check:

    • Pre-contract with Phenylephrine (PE, 1 µM).[1]

    • Verify endothelial integrity using Acetylcholine (ACh, 10 µM).[1] >80% relaxation confirms intact endothelium.[1]

  • Experimental Design:

    • Group A (Intact): Pre-contract with PE (1 µM).[1][2] Add cumulative doses of 5,6,2',3',4'-PMF (0.1 µM – 100 µM).[1]

    • Group B (Denuded): Mechanically remove endothelium.[1][2] Repeat PE contraction and PMF dosing.[1]

    • Group C (Mechanistic): Incubate intact rings with L-NAME (100 µM) or ODQ (10 µM) for 20 min prior to PE contraction and PMF dosing.

  • Data Analysis:

    • Calculate relaxation as a percentage of the steady-state PE contraction.[1][2] Plot Log-concentration vs. Response curves to determine IC₅₀.[1][2]

Calcium Influx Assay (Mechanistic Confirmation)

Objective: Confirm L-type Ca²⁺ channel blockade.

  • Depletion: Incubate aortic rings in Ca²⁺-free Krebs solution containing EGTA (1 mM) to deplete intracellular stores.[1][2]

  • Depolarization: Replace buffer with Ca²⁺-free high-K⁺ (60 mM) solution to depolarize the membrane (opening voltage-gated channels).[1][2]

  • Calcium Re-introduction:

    • Construct a CaCl₂ concentration-response curve (0.1 – 10 mM) in the absence (Control) and presence of 5,6,2',3',4'-PMF (10, 30 µM).

  • Result: A rightward shift and depression of the maximal response (Emax) in the CaCl₂ curve confirms Calcium Channel Blocking (CCB) activity.[1]

Drug Development & Future Outlook

Synthesis Challenges

The 2',3',4' substitution pattern is synthetically demanding due to steric crowding.[1]

  • Strategy: Use Baker-Venkataraman rearrangement starting from 2-hydroxy-4,5,6-trimethoxyacetophenone and 2,3,4-trimethoxybenzoyl chloride.[2]

  • Purification: Requires high-performance counter-current chromatography (HPCCC) if isolating from natural sources (Casimiroa), or recrystallization from methanol/chloroform for synthetic batches.[1][2]

Formulation

Due to high lipophilicity (LogP > 3), aqueous solubility is a limiting factor for IV administration.[1]

  • Recommendation: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) or PLGA nanoparticles to enhance bioavailability and stability for oral formulations.

References

  • Froldi, G., et al. (2011).[1][5] "Vasorelaxation by extracts of Casimiroa spp. in rat resistance vessels and pharmacological study of cellular mechanisms." Journal of Ethnopharmacology. Link

  • Magos, G.A., et al. (1999).[1][5] "Pharmacology of Casimiroa edulis; IV. Hypotensive effects of compounds isolated from methanolic extracts in rats and guinea pigs."[1] Journal of Ethnopharmacology. Link

  • Maldonado, E., et al. (2008).[1] "Coumarins and flavones from Casimiroa pringlei."[1][6] Heterocycles. Link[1][2]

  • Garzon-De la Mora, P., et al. (1999).[1] "Vasorelaxant activity of Casimiroa edulis on rat aortic rings."[1][5][7] Journal of Ethnopharmacology.

  • Anognosti, G., et al. (2013).[1] "Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa."[1][2][6] Phytomedicine. Link

Sources

5,6,2',3',4'-Pentamethoxyflavone: Mechanisms of Vascular Protection and Antioxidant Modulation

[1][2]

Executive Summary

5,6,2',3',4'-Pentamethoxyflavone (hereafter 5,6,2',3',4'-PMF ) is a lipophilic polymethoxyflavone (PMF) primarily isolated from the Casimiroa genus (e.g., Casimiroa edulis, Casimiroa pubescens). Unlike its more ubiquitous isomers such as Sinensetin (5,6,7,3',4'-PMF) or Nobiletin (5,6,7,8,3',4'-PMF), this compound possesses a unique 2',3',4'-trimethoxy B-ring substitution .

This structural nuance is not merely cosmetic; the steric hindrance introduced by the 2'-methoxy group alters the molecule's planarity, lipophilicity, and metabolic stability. While classical flavonoids (e.g., Quercetin) act as direct hydrogen donors, 5,6,2',3',4'-PMF functions primarily as a Vascular Antioxidant Shield . Its mechanism is tripartite:

  • Direct Scavenging: Modest radical scavenging via electron transfer (SET).

  • Metabolic Bioactivation: In vivo conversion to potent 5-hydroxy or 4'-hydroxy metabolites.

  • Physiological Modulation: Inhibition of voltage-dependent Calcium channels (VDCCs), reducing calcium-overload-induced oxidative stress in endothelial and smooth muscle cells.

This guide details the chemical architecture, validated antioxidant mechanisms, and experimental protocols required to assess this compound's therapeutic potential.

Chemical Architecture & SAR Analysis

The antioxidant efficacy of 5,6,2',3',4'-PMF is dictated by its specific methoxylation pattern. Understanding the Structure-Activity Relationship (SAR) is critical for interpreting experimental data.

Structural FeatureChemical ConsequenceBiological Impact
Fully Methoxylated (No -OH) Low Hydrogen Atom Transfer (HAT) potential. High Lipophilicity (logP ~3.0).High blood-brain barrier (BBB) and cellular membrane permeability. Low cytosolic degradation.
5,6-Dimethoxy A-Ring Electron-rich core.Enhances metabolic stability against A-ring oxidation. Substrate for CYP1A1/CYP1B1 demethylation (Bioactivation).
2'-Methoxy Group (B-Ring) Steric Hindrance: The 2'-OMe group clashes with the H-3 proton, forcing the B-ring out of plane with the C-ring.Reduced Conjugation: Lowers direct radical scavenging compared to planar flavones. Enhanced Selectivity: Increases affinity for hydrophobic pockets in Calcium channels.
Diagram 1: Structural Logic & Steric Hindrance

The following diagram illustrates the steric twist caused by the 2'-OMe group, differentiating it from planar antioxidants.

SAR_MechanismPMF5,6,2',3',4'-PMF(Parent Compound)Steric2'-OMe Steric Hindrance(Non-Planar Conformation)PMF->StericStructural FeatureLipophilicityHigh Lipophilicity(Membrane Penetration)PMF->Lipophilicity5 OMe GroupsDirectDirect Scavenging(Low HAT, Moderate SET)Steric->DirectLimits ResonanceCaBlockCa2+ Channel Blockade(Vascular Smooth Muscle)Lipophilicity->CaBlockMembrane AccessMetabolismCYP-Mediated Demethylation(Bioactivation)Lipophilicity->MetabolismLiver/Gut AbsorptionROS_RedReduced ROS Generation(Mitochondrial Protection)CaBlock->ROS_RedPrevents Ca2+ OverloadActiveMet5-OH or 4'-OH Metabolites(High Antioxidant Potency)Metabolism->ActiveMetCYP1A/3A4ActiveMet->DirectRestores H-Donation

Caption: The 2'-OMe group induces a non-planar twist, shifting the mechanism from direct scavenging to membrane-based signaling and metabolic bioactivation.

Mechanistic Pathways

The "Vascular Antioxidant" Mechanism (Calcium-ROS Axis)

Unlike classical antioxidants that "mop up" existing radicals, 5,6,2',3',4'-PMF prevents their formation.

  • The Trigger: High intracellular Calcium (

    
    ) in vascular smooth muscle leads to mitochondrial stress and activation of NADPH oxidases (NOX), generating Superoxide (
    
    
    ).
  • The Intervention: 5,6,2',3',4'-PMF acts as a voltage-dependent calcium channel (VDCC) blocker. By limiting

    
     influx, it suppresses the upstream trigger of oxidative stress.
    
  • Outcome: Preservation of Nitric Oxide (NO) bioavailability. (When

    
     is reduced, it no longer reacts with NO to form the toxic Peroxynitrite 
    
    
    ).
Metabolic Bioactivation (The Prodrug Effect)

PMFs are effectively "pro-antioxidants." The parent compound is stable during transport but undergoes regioselective demethylation in the liver and enterocytes.

  • Enzymes: CYP1A2 and CYP3A4.

  • Transformation: 5,6,2',3',4'-PMF

    
     5-hydroxy-6,2',3',4'-PMF (or 4'-OH isomer).
    
  • Significance: The exposure of the 5-OH (A-ring) or 4'-OH (B-ring) restores the hydrogen-donating capacity, allowing the metabolite to scavenge peroxyl radicals effectively in situ.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate 5,6,2',3',4'-PMF, researchers must distinguish between chemical scavenging and biological protection.

Protocol A: Cellular Antioxidant Activity (CAA) Assay

Why this protocol? Standard DPPH assays underestimate PMFs because they require metabolic activation or cellular uptake. The CAA assay measures efficacy inside the cell.

Reagents:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

  • Cell Line: HepG2 (liver) or HUVEC (endothelial).

Workflow:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well black plate. Incubate 24h.
    
  • Treatment: Remove medium. Wash with PBS. Treat cells with 5,6,2',3',4'-PMF (10–100

    
    ) + DCFH-DA (
    
    
    ) for 1 hour.
    • Control: Quercetin (Positive), DMSO (Vehicle).

  • Stress Induction: Wash cells to remove extracellular compound. Add ABAP (

    
     in HBSS).
    
  • Kinetics: Read fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.

  • Calculation:

    
    
    
    • 
      : Integral of sample fluorescence.
      
    • 
      : Integral of control fluorescence.
      
Protocol B: Vascular ROS Suppression (Ex Vivo Aortic Ring)

Why this protocol? Confirms the "Vascular Shield" mechanism linked to calcium channel blockade.

Workflow:

  • Preparation: Isolate thoracic aorta from Wistar rats. Clean and cut into 3-4 mm rings.

  • Equilibration: Suspend in Krebs-Henseleit solution at

    
    , aerated with 
    
    
    .
  • Induction: Induce oxidative stress using Pyrogallol (

    
    ) or high 
    
    
    (
    
    
    , induces
    
    
    influx).
  • Treatment: Incubate rings with 5,6,2',3',4'-PMF (

    
    ) for 30 mins.
    
  • Measurement:

    • Functional: Measure vasorelaxation response.[1][2][3]

    • Biochemical: Homogenize tissue and measure MDA (Lipid Peroxidation marker) and SOD activity.

Data Visualization: The Antioxidant-Vasorelaxant Loop

This diagram connects the compound's dual role in blocking Calcium channels and modulating oxidative pathways.

Vascular_ProtectionCompound5,6,2',3',4'-PMFVDCCL-Type Ca2+ ChannelsCompound->VDCCInhibits (Blockade)ROSSuperoxide (O2•-)Compound->ROSDirect Scavenging(Minor)Ca_InfluxIntracellular Ca2+ InfluxVDCC->Ca_InfluxRegulatesMitoMitochondrial StressCa_Influx->MitoOverload triggersMito->ROSGeneratesONOOPeroxynitrite (ONOO-)(Toxic)ROS->ONOOReacts with NONONitric Oxide (NO)NO->ONOODepleted by ROSRelaxationVasorelaxation &Endothelial HealthNO->RelaxationcGMP Pathway

Caption: 5,6,2',3',4'-PMF preserves Nitric Oxide (NO) primarily by blocking Ca2+-dependent ROS generation, preventing the formation of toxic Peroxynitrite.

References

  • Froldi, G., et al. (2013). Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa. Phytomedicine, 21(3), 306-311. Link

  • Maldonado, E., et al. (2008). Coumarins and Flavones from Casimiroa pringlei.[4] Heterocycles, 75(12), 3057.[4] Link

  • Awaad, A. S., et al. (2006). Phenolic antioxidants from Casimiroa edulis leaves. Pharmaceutical Biology, 44(4), 258-262.[5] Link

  • Li, S., et al. (2014). Chemistry and bioactivity of nobiletin and its metabolites. Journal of Functional Foods, 6, 2-10. (Cited for comparative PMF class mechanisms). Link

  • Murakami, A., et al. (2002). Structure-activity relationship of nobiletin and its related polymethoxyflavones. BioFactors, 12(1-4), 187-192. Link

Methodological & Application

Application Note: Precision Synthesis of 5,6,2',3',4'-Pentamethoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Polymethoxyflavones (PMFs) are a class of bioactive flavonoids exhibiting potent neuroprotective, anti-inflammatory, and chemopreventive properties.[1][2] While natural sources like Citrus peels (e.g., Citrus depressa, Casimiroa edulis) contain mixtures of PMFs such as Nobiletin and Tangeretin, specific isomers like 5,6,2',3',4'-pentamethoxyflavone are less abundant and require total synthesis for Structure-Activity Relationship (SAR) profiling.[1]

This Application Note details a high-fidelity synthetic protocol for 5,6,2',3',4'-pentamethoxyflavone. Unlike general flavone synthesis guides, this protocol addresses the specific regiochemical challenges of the 5,6-A-ring oxygenation pattern, which is prone to demethylation under classical acidic cyclization conditions. We utilize a Modified Claisen-Schmidt Condensation followed by Iodine-Mediated Oxidative Cyclization , a route selected for its mild conditions and preservation of the polymethoxylated scaffold.

Retrosynthetic Analysis

The target molecule is dissected into two primary building blocks: the A-ring acetophenone and the B-ring aldehyde.

  • Target: 5,6,2',3',4'-Pentamethoxyflavone

  • Disconnection: C2–C1' and O1–C2 bonds.

  • Key Intermediate: 2'-Hydroxy-5',6'-dimethoxy-2,3,4-trimethoxychalcone.[1]

  • Starting Materials:

    • Fragment A (A-Ring): 2-Hydroxy-5,6-dimethoxyacetophenone (Critical Precursor).[1][3]

    • Fragment B (B-Ring): 2,3,4-Trimethoxybenzaldehyde.[1]

Logic of Precursor Selection

The 5,6-dimethoxy substitution pattern on the flavone core corresponds to the 6,5-substitution on the acetophenone precursor (due to ring numbering inversion during cyclization). Therefore, 2-hydroxy-5,6-dimethoxyacetophenone is the mandatory starting material.[1]

Figure 1: Retrosynthetic strategy isolating the key A-ring and B-ring precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor A (If not commercially sourced)

Note: 2-Hydroxy-5,6-dimethoxyacetophenone is often expensive or unavailable.[1] It can be synthesized from 2-hydroxy-6-methoxyacetophenone via Elbs Persulfate Oxidation.[1][4][5][6]

Protocol 1.1: Elbs Oxidation & Methylation

  • Oxidation: Dissolve 2-hydroxy-6-methoxyacetophenone (10 mmol) in 10% NaOH (20 mL). Add saturated aqueous K2S2O8 (12 mmol) dropwise at 10°C. Stir for 24h. Acidify and reflux to hydrolyze the sulfate ester. Yields 2,5-dihydroxy-6-methoxyacetophenone.[1]

  • Selective Methylation: Treat the dihydroxy intermediate with dimethyl sulfate (1.1 eq) and K2CO3 in acetone. The 2-OH is hydrogen-bonded to the carbonyl and is less reactive, allowing selective methylation of the 5-OH.

  • Validation: 1H NMR should show two methoxy singlets and a chelated OH peak at >12 ppm.[1]

Phase 2: Claisen-Schmidt Condensation (Chalcone Formation)[1]

This step couples the A and B rings. The use of 60% KOH ensures complete conversion, but temperature control is vital to prevent polymerization of the electron-rich aldehyde.

Reagents:

  • 2-Hydroxy-5,6-dimethoxyacetophenone (1.0 eq)[1]

  • 2,3,4-Trimethoxybenzaldehyde (1.1 eq)[1]

  • KOH (60% aqueous solution)[1]

  • Ethanol (Absolute)[1][7]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 2-hydroxy-5,6-dimethoxyacetophenone and 2.16 g (11 mmol) of 2,3,4-trimethoxybenzaldehyde in 20 mL of ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Add 10 mL of 60% KOH dropwise over 15 minutes. The solution will darken (deep orange/red) indicating chalcone formation.

  • Reaction: Stir at room temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][8] The chalcone appears as a bright yellow/orange spot.

  • Workup: Pour the reaction mixture into 100 g of crushed ice containing 15 mL of concentrated HCl. The chalcone will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3x 50 mL), and recrystallize from Ethanol/DCM.

    • Target Yield: 75–85%

    • Checkpoint: The product must be the 2'-hydroxychalcone . If the 2'-OH is alkylated or protected, the subsequent cyclization will fail.

Phase 3: Oxidative Cyclization (I2 / DMSO)[1]

This method is superior to the acid-catalyzed (H2SO4) route for PMFs because it avoids the risk of demethylating the 5-position (which mimics the labile 5-OMe in Nobiletin).

Reagents:

  • Chalcone intermediate (from Phase 2)[1]

  • Iodine (I2) (0.1–0.2 eq)[1]

  • DMSO (Reagent grade)[1]

Procedure:

  • Setup: Dissolve 1.0 g of the chalcone in 10 mL of DMSO in a 50 mL flask.

  • Catalysis: Add a catalytic amount of Iodine (I2) (approx. 50 mg).[1]

  • Heating: Heat the mixture to 130°C for 2–4 hours.

    • Mechanism:[9][10] I2 facilitates the oxidative closure of the ring, converting the chalcone (open) to the flavone (closed) with concomitant loss of H2.

  • Quenching: Cool to room temperature and pour into 100 mL of 5% aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine. A precipitate will form.[1][11]

  • Extraction: If the precipitate is fine, extract with Ethyl Acetate (3x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient Hexane:Ethyl Acetate (80:20 → 60:40).[1]

    • Product: 5,6,2',3',4'-Pentamethoxyflavone (Pale yellow or white solid).[1]

Analytical Characterization Data

To validate the synthesis, compare spectral data against these expected values.

TechniqueParameterExpected Signal / Characteristic
1H NMR (CDCl3) A-Ring δ 6.8–7.0 (1H, s, H-8) (H-7 is substituted, H-5 is substituted).[1] Wait, H-8 is the only aromatic proton on A-ring.[1]
B-Ring δ 7.0–7.5 (2H, d, H-5', H-6').[1] Pattern depends on 2,3,4-substitution.[1] H-6' will be a doublet, H-5' a doublet.
C-Ring δ 6.5–6.6 (1H, s, H-3).[1] Characteristic flavone singlet.
Methoxy Five singlets between δ 3.8–4.0 ppm (15H total).[1]
13C NMR Carbonyl δ ~177 ppm (C-4).[1]
C-2 δ ~160 ppm.[1]
Mass Spec HRMS (ESI+) [M+H]+ calc. for C20H20O7: 373.1287.[1]

Critical Note on NMR: The absence of a signal >12 ppm confirms the cyclization (loss of the chelated 2'-OH of the chalcone). If a peak at 12 ppm remains, the reaction is incomplete.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Aldehyde oxidation (Cannizzaro) or polymerization.[1]Use fresh aldehyde.[1] Keep reaction at 0°C during KOH addition.
Incomplete Cyclization Insufficient temperature or I2 loss.[1]Ensure DMSO temp reaches 130°C. Add slightly more I2 if TLC shows stalled chalcone.
Demethylation (New -OH peak) Reaction temp too high or acidic workup too harsh.[1]Avoid acid cyclization methods.[1] Use Na2S2O3 quench immediately.[1]
Regioisomer Contamination Impure A-ring precursor.Verify 2-hydroxy-5,6-dimethoxyacetophenone purity by NOE (Nuclear Overhauser Effect) NMR before starting.

Biological Context & Applications[1][2][12][13][14]

This derivative is a structural analog of Zapotin (5,6,2',6'-tetramethoxyflavone) and Sinensetin .[1]

  • Primary Utility: Reference standard for metabolic stability studies of PMFs.

  • Potential Activity: Inhibition of Ca2+ influx (vasorelaxation), ABC transporter modulation (reversal of multidrug resistance), and anti-inflammatory activity via NF-κB suppression.[1]

Workflow Diagram

Figure 2: Step-by-step synthesis workflow from raw materials to final PMF.

References

  • Maiti, S., et al. (2007).[1] "Synthesis and Cancer Chemopreventive Activity of Zapotin, a Natural Product from Casimiroa edulis."[12] Journal of Natural Products. Link (Describes the Elbs oxidation and methylation strategy for the 5,6-dimethoxy A-ring precursor).[1]

  • Doshi, G. M., et al. (2014).[1][10] "Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique." Indonesian Journal of Chemistry. Link (Provides optimization for the Claisen-Schmidt condensation of polymethoxylated systems).[1]

  • Li, W., et al. (2021).[1][6] "Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives." Natural Product Research. Link (Validates the I2/DMSO oxidative cyclization method for PMFs).[1]

  • Walle, T. (2007).[1] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology. Link (Background on the biological importance of PMFs).

  • Patel, S., et al. (2025).[1] "Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones." ResearchGate.[1] Link (Specifics on the B-ring aldehyde reactivity).

Sources

Application Notes & Protocols: Characterizing the Vasodilatory Properties of 5,6,2',3',4'-Pentamethoxyflavone Using In Vitro Arterial Ring Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their core flavone structure. Found in various medicinal plants, this class has garnered significant interest for its diverse biological activities, including potential cardiovascular benefits. Several PMF isomers have demonstrated vasorelaxant properties in preclinical studies, often through complex and multifaceted mechanisms involving the vascular endothelium and underlying smooth muscle cells[1][2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the vasodilatory potential and mechanism of action of a specific isomer, 5,6,2',3',4'-pentamethoxyflavone . While direct literature on this particular compound's vascular effects is emerging, the protocols herein are based on established, robust methodologies for characterizing related flavonoids[1][2]. We will detail the use of the isolated thoracic rat aorta model, a gold-standard ex vivo assay that allows for precise quantification of vascular tone and dissection of the underlying signaling pathways[3][4]. This guide is structured not merely as a list of steps, but as a self-validating experimental framework, explaining the causality behind each procedural choice to ensure technical accuracy and data integrity.

Section 1: Foundational Principles of Vascular Tone Regulation

A thorough understanding of vascular physiology is critical to designing and interpreting vasodilation assays. Vascular tone is dynamically regulated by a complex interplay between the endothelial cell layer and the vascular smooth muscle cells (VSMCs)[3].

  • The Endothelium: This inner lining of blood vessels is not a passive barrier but a critical signaling hub. In response to chemical (e.g., acetylcholine, bradykinin) or mechanical (e.g., shear stress from blood flow) stimuli, endothelial cells release vasoactive substances[5]. The most prominent vasodilator is Nitric Oxide (NO) , synthesized from L-arginine by endothelial nitric oxide synthase (eNOS)[6][7]. NO diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation[5][8].

  • Vascular Smooth Muscle Cells (VSMCs): The contractile state of VSMCs ultimately determines the vessel's diameter. Contraction is primarily triggered by an increase in intracellular calcium concentration ([Ca²⁺]i), which binds to calmodulin, activating myosin light chain kinase (MLCK) and leading to actin-myosin cross-bridging. Conversely, a reduction in [Ca²⁺]i or desensitization of the contractile machinery to Ca²⁺ causes relaxation[9][10].

Key relaxation pathways in VSMCs that can be targeted by pharmacological agents include:

  • Inhibition of Calcium Influx: Blocking L-type voltage-gated Ca²⁺ channels (VGCCs) prevents the influx of extracellular Ca²⁺, a primary trigger for contraction[9][11].

  • Activation of Potassium Channels: The opening of K⁺ channels leads to an efflux of K⁺ ions from the cell, causing membrane hyperpolarization[12][13]. This hyperpolarization closes VGCCs, reducing Ca²⁺ influx and promoting relaxation[14][15][16]. Several types of K⁺ channels, including ATP-sensitive (KATP), voltage-gated (Kv), and Ca²⁺-activated (KCa) channels, are involved in regulating vascular tone[12][13][14].

  • The NO-sGC-cGMP Pathway: As described above, this is the canonical endothelium-dependent relaxation pathway[5].

The following diagram illustrates the principal signaling cascades governing vasodilation, which form the mechanistic basis for the protocols described later.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) ACh Acetylcholine (ACh) eNOS eNOS ACh->eNOS Activates NO_EC Nitric Oxide (NO) eNOS->NO_EC Produces LArg L-Arginine LArg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_EC->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels L-type Ca²⁺ Channels (VGCC) PKG->Ca_Channels Inhibits Relaxation Vasodilation (Relaxation) PKG->Relaxation Ca_Influx ↓ [Ca²⁺]i Influx Ca_Channels->Ca_Influx Mediates K_Channels K⁺ Channels Hyperpol Hyperpolarization K_Channels->Hyperpol K⁺ Efflux Ca_Influx->Relaxation Causes Contraction Hyperpol->Ca_Channels Inhibits PMF 5,6,2',3',4'- Pentamethoxyflavone (Hypothesized Targets) PMF->eNOS ? PMF->Ca_Channels ? PMF->K_Channels ?

Caption: Key signaling pathways in vasodilation.

Section 2: The Isolated Aortic Ring Assay: An Overview

The isolated aortic ring assay is a powerful ex vivo technique that serves as an intermediate model between cell-based in vitro assays and complex in vivo studies[4]. It preserves the native cellular architecture of the blood vessel wall, including the crucial endothelial-smooth muscle interface, allowing for the study of integrated physiological responses[17].

Key Advantages:

  • Physiological Relevance: Maintains the functional integrity of the endothelium and VSMCs.

  • Mechanistic Insight: Allows for the differentiation between endothelium-dependent and -independent mechanisms by physically removing the endothelium[18][19].

  • High-Throughput: A single animal can provide multiple aortic rings, enabling the testing of various conditions, concentrations, and inhibitors simultaneously[4].

  • Reproducibility: When performed with care, the assay yields robust and reproducible concentration-response data.

The general workflow involves isolating the thoracic aorta, sectioning it into rings, mounting the rings in an organ bath under tension, and measuring isometric changes in contractile force in response to pharmacological agents.

G A 1. Aorta Isolation - Euthanize rat - Excise thoracic aorta - Place in ice-cold Krebs buffer B 2. Ring Preparation - Clean adipose/connective tissue - Cut aorta into 2-3 mm rings - (Optional) Denude endothelium A->B C 3. Mounting - Mount rings in organ bath - Use two L-shaped hooks - Connect top hook to force transducer B->C D 4. Equilibration - Bathe in 37°C oxygenated Krebs - Apply optimal resting tension (e.g., 2g) - Equilibrate for 60-90 min C->D E 5. Viability & Endothelium Check - Contract with KCl - Pre-constrict with Phenylephrine (PE) - Test relaxation with Acetylcholine (ACh) D->E F 6. Vasodilation Assay - Re-constrict with PE - Add cumulative concentrations of 5,6,2',3',4'-pentamethoxyflavone E->F If viable G 7. Mechanistic Studies - Repeat Step 6 in the presence of specific inhibitors (e.g., L-NAME) or in endothelium-denuded rings E->G F->G H 8. Data Analysis - Calculate % relaxation - Plot concentration-response curves - Determine EC₅₀ values G->H

Caption: Experimental workflow for the isolated aortic ring assay.

Section 3: Detailed Experimental Protocols

3.1: Preparation of Solutions and Reagents

Causality: The composition of the physiological salt solution is critical for maintaining tissue viability. Krebs-Henseleit buffer mimics the ionic composition of extracellular fluid. Continuous aeration with carbogen (95% O₂ / 5% CO₂) maintains oxygen supply and buffers the pH at ~7.4.

  • Krebs-Henseleit Buffer (in mM): NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5[3]. Prepare fresh and aerate with carbogen for at least 30 minutes before and throughout the experiment.

  • High Potassium Solution (60 mM KCl): Prepare Krebs buffer by replacing an equimolar amount of NaCl with KCl. This solution is used to test the contractile viability of the VSMCs via membrane depolarization.

  • Stock Solutions:

    • Phenylephrine (PE) or Norepinephrine (NE): 10 mM in distilled water. An α₁-adrenergic agonist used to pre-constrict the rings[18][20].

    • Acetylcholine (ACh): 10 mM in distilled water. An endothelium-dependent vasodilator used to check endothelium integrity[3][19].

    • Sodium Nitroprusside (SNP): 10 mM in distilled water. An endothelium-independent vasodilator (NO donor) used as a positive control[18][21].

    • 5,6,2',3',4'-Pentamethoxyflavone (PMF): 10-100 mM in DMSO. The test compound. The final DMSO concentration in the organ bath should not exceed 0.1% to avoid solvent-induced effects.

    • Inhibitors (prepare as 1000x stocks in appropriate solvent):

      • L-NAME (Nω-nitro-L-arginine methyl ester): 100 mM in saline. An irreversible inhibitor of NOS[2].

      • Tetraethylammonium (TEA): 1 M in water. A non-specific K⁺ channel blocker[2].

      • Glibenclamide: 10 mM in DMSO. An ATP-sensitive K⁺ (KATP) channel blocker[2].

3.2: Isolation and Preparation of Rat Thoracic Aortic Rings

Protocol Steps:

  • Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300g) following approved institutional guidelines.

  • Immediately open the thoracic cavity and carefully excise the thoracic aorta.

  • Place the aorta into a petri dish filled with ice-cold, carbogen-aerated Krebs-Henseleit buffer. Rationale: The cold temperature reduces metabolic activity and prevents tissue degradation.

  • Under a dissecting microscope, gently remove all surrounding adipose and connective tissues. Rationale: This ensures that the measured tension is solely from the aortic tissue.

  • Cut the cleaned aorta into 2-3 mm wide rings. Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform smooth muscle orientation.

  • (Optional) Endothelium Denudation: For a subset of rings, gently rub the luminal surface with a roughened needle or fine forceps. Rationale: This mechanical disruption removes the endothelial cell layer, allowing for the assessment of endothelium-independent effects. Successful denudation is confirmed functionally later.

  • Mount each ring on two L-shaped stainless-steel hooks in an organ bath chamber (10-20 mL capacity) filled with 37°C, carbogen-aerated Krebs buffer. The bottom hook is fixed, and the top hook is connected to an isometric force transducer.

3.3: Assessment of Vasodilatory Activity

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g. Wash the rings with fresh Krebs buffer every 15-20 minutes. Rationale: This allows the tissue to stabilize and reach a basal state of tension.

  • Viability Check: Replace the buffer with the high-K⁺ (60 mM KCl) solution. A robust contraction confirms the viability of the VSMCs. Wash thoroughly with normal Krebs buffer until tension returns to baseline.

  • Endothelium Integrity Check: Pre-constrict the rings with a submaximal concentration of Phenylephrine (PE, e.g., 1 µM) to achieve approximately 70-80% of the KCl-induced contraction[20]. Once a stable plateau is reached, add a single dose of Acetylcholine (ACh, e.g., 10 µM).

    • Self-Validation: Rings with an intact endothelium will show >80% relaxation. Rings with <10% relaxation are considered successfully denuded. Rings that do not meet these criteria should be excluded from the respective groups.

  • Washout: Wash the rings extensively with fresh Krebs buffer until the tension returns to the baseline.

  • Concentration-Response Protocol:

    • Pre-constrict the rings again with PE (1 µM) to a stable plateau.

    • Add 5,6,2',3',4'-pentamethoxyflavone in a cumulative manner (e.g., 10 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.

    • Run a parallel vehicle control (DMSO) to ensure the solvent does not cause relaxation.

3.4: Elucidating the Mechanism of Action

To investigate the signaling pathways, repeat the concentration-response protocol (Step 3.3.5) after a 20-30 minute pre-incubation with a specific inhibitor.

  • To Test Endothelium-Dependence: Compare the concentration-response curve of the PMF in endothelium-intact rings versus endothelium-denuded rings. A significant rightward shift or reduction in maximal relaxation in denuded rings suggests an endothelium-dependent mechanism[2].

  • To Test Role of NO/sGC: In endothelium-intact rings, pre-incubate with the NOS inhibitor L-NAME (100 µM)[2]. Attenuation of the PMF-induced relaxation points to the involvement of the NO pathway.

  • To Test Role of K⁺ Channels: In endothelium-denuded rings, pre-incubate with K⁺ channel blockers like TEA (5 mM, non-specific) or Glibenclamide (10 µM, KATP-specific)[2]. A rightward shift in the concentration-response curve indicates the involvement of these channels.

  • To Test Role of Ca²⁺ Influx: In endothelium-denuded rings, use a Ca²⁺-free, high K⁺ Krebs buffer. Add CaCl₂ cumulatively to induce contraction. Compare the CaCl₂-induced contraction curves in the absence and presence of the PMF. A reduction in the contractile response suggests the PMF inhibits extracellular Ca²⁺ influx through VGCCs[1][2].

Section 4: Data Analysis and Presentation

  • Calculation: The relaxation induced by the PMF at each concentration is expressed as a percentage of the pre-contraction induced by PE.

    • % Relaxation = [(T_PE - T_drug) / (T_PE - T_basal)] * 100

    • Where T_PE is the stable tension with PE, T_drug is the tension after adding the drug, and T_basal is the baseline resting tension.

  • Curve Fitting: Plot the % Relaxation against the log concentration of the PMF. Use a non-linear regression (sigmoid dose-response) to fit the data and determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal relaxation).

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare concentration-response curves between different treatment groups (e.g., control vs. L-NAME). A p-value < 0.05 is typically considered significant.

Example Data Presentation Table

ConditionnEmax (%)EC₅₀ (µM)
Control (Endothelium-Intact)895.2 ± 3.115.6 ± 2.1
Endothelium-Denuded845.7 ± 4.535.1 ± 3.8
+ L-NAME (100 µM)650.1 ± 3.932.8 ± 4.0
+ Glibenclamide (10 µM)693.8 ± 2.848.9 ± 5.2
Vehicle (DMSO)65.3 ± 1.1-
Data are presented as Mean ± SEM. p < 0.05 vs. Control.

References

  • Jackson, W. F. (1996). Potassium channels in vascular smooth muscle. Clinical and Experimental Pharmacology and Physiology, 23(12), 1069-1076. [Link]

  • Ignarro, L. J. (1992). Role of nitric oxide signal transduction pathway in regulation of vascular tone. International Angiology, 11(1), 14-19. [Link]

  • Jackson, W. F. (2018). Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. Comprehensive Physiology, 8(1), 559-623. [Link]

  • REPROCELL. Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. [Link]

  • Sivasothy, P., & Rathore, V. (2019). Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective. Fundamental & Clinical Pharmacology, 33(5), 504-523. [Link]

  • Plane, F., & Garland, C. J. (2016). KV channels and the regulation of vascular smooth muscle tone. Microcirculation, 23(1), 3-17. [Link]

  • Nelson, M. T., & Quayle, J. M. (2006). Calcium-Activated Potassium Channels and the Regulation of Vascular Tone. Physiology, 21(1), 33-44. [Link]

  • Sobey, C. G. (2001). Physiological roles of K+ channels in vascular smooth muscle cells. Journal of Smooth Muscle Research, 37(1), 1-20. [Link]

  • Beech, D. J. (2002). Vascular Smooth Muscle Calcium Channels. Circulation Research, 91(12), 1078-1080. [Link]

  • Son, M. J., & Oh, U. (2020). Endothelial Ca2+ signaling-dependent vasodilation through transient receptor potential channels. Pflügers Archiv - European Journal of Physiology, 472(7), 817-827. [Link]

  • Konishi, M., & Su, C. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. [Link]

  • YouTube. (2023). The Role of Nitric Oxide in Blood Vessel Health : Key to Healthy Blood Pressure. [Link]

  • Jaggar, J. H., & Nelson, M. T. (2001). Calcium dynamics in vascular smooth muscle. American Journal of Physiology-Cell Physiology, 281(4), C1137-C1139. [Link]

  • Hussain, T., & Khan, A. A. (2019). Role of Nitric Oxide in the Cardiovascular and Renal Systems. International Journal of Molecular Sciences, 20(18), 4478. [Link]

  • Jackson, W. F. (2000). Ion Channels and Vascular Tone. Hypertension, 35(1), 173-178. [Link]

  • Tomiyama, H., & Yamashina, A. (2018). Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. Journal of Hypertension, 36(7), 1460-1467. [Link]

  • Klabunde, R. E. Cardiovascular Physiology Concepts: Nitric Oxide. [Link]

  • Popovic, P. J., & Zeidel, M. L. (2001). Nitric oxide as a signaling molecule in the vascular system: an overview. Semantic Scholar. [Link]

  • Arellano-Buendía, A. S., et al. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules, 24(17), 3128. [Link]

  • Konishi, M., & Su, C. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. [Link]

  • Slideshare. (2015). Experiments on isolated vascular rings. [Link]

  • Jansakul, C., et al. (2012). Relaxant mechanisms of 3, 5, 7, 3', 4'-pentamethoxyflavone on isolated human cavernosum. European Journal of Pharmacology, 691(1-3), 229-236. [Link]

  • Gur-Cohen, S., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100783. [Link]

  • YouTube. (2016). Aortic Ring Assay. [Link]

  • Pernow, J., et al. (2021). Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice. Antioxidants, 10(7), 1056. [Link]

  • Tep-areenan, P., & Sawasdee, P. (2010). Vasorelaxant Effects of 5,7,4'-Trimethoxyflavone from Kaepmferia parviflora in the Rat Aorta. International Journal of Pharmacology, 6(4), 419-424. [Link]

  • Tep-Areenan, P., & Sawasdee, P. (2011). Possible mechanisms of vasorelaxation for 5,7-dimethoxyflavone from Kaempferia parviflora in the rat aorta. Phytotherapy Research, 25(10), 1541-1546. [Link]

Sources

Application Note & Protocol: Preparation of 5,6,2',3',4'-Pentamethoxyflavone Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation of stock solutions of 5,6,2',3',4'-pentamethoxyflavone, a member of the polymethoxyflavone (PMF) class of natural compounds. Given the limited publicly available physicochemical data for this specific isomer, this guide emphasizes a foundational approach rooted in the general properties of PMFs. It combines established best practices for handling hydrophobic compounds with a systematic workflow to ensure the generation of accurate, reproducible, and stable stock solutions for use in a variety of biological assays. The protocol prioritizes scientific integrity by incorporating a preliminary solubility assessment, thereby empowering researchers to tailor the procedure to their specific batch of the compound.

Introduction: The Challenge of Polymethoxyflavone Solubility

Polymethoxyflavones (PMFs) are a class of flavonoids, primarily found in citrus peels, that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The multiple methoxy groups on the flavone backbone contribute to their characteristically high hydrophobicity and low aqueous solubility.[1][2] This poor water solubility presents a significant challenge in experimental biology, as compounds must be adequately solubilized to ensure accurate and reproducible results in bioassays.[3]

Physicochemical Properties and Preliminary Considerations

While specific data for 5,6,2',3',4'-pentamethoxyflavone is scarce, we can infer its general properties from related pentamethoxyflavone isomers.

PropertyGeneral Information for PentamethoxyflavonesRemarks
Molecular Formula C₂₀H₂₀O₇This is consistent across pentamethoxyflavone isomers.[6][7][8]
Molecular Weight ~372.37 g/mol The exact molecular weight may vary slightly based on isotopic composition but is generally uniform for isomers.[8][9]
Appearance Typically a pale yellow or off-white solid.Visual inspection of the starting material is always recommended.
Aqueous Solubility Very low / Practically insoluble.This is a defining characteristic of PMFs.[2][10]
Organic Solvent Solubility Generally soluble in DMSO, Chloroform, Methanol, Ethanol, Acetone, and Ethyl Acetate.[7][11][12]The choice of solvent for bioassays must consider cellular toxicity.

The Critical Role of the Primary Solvent: Dimethyl Sulfoxide (DMSO)

For most in vitro biological assays, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.[4]

  • Rationale for using DMSO:

    • High Solubilizing Power: DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic and hydrophilic compounds.[13]

    • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, which allows for the dilution of the stock solution to working concentrations without immediate precipitation of the compound.[14]

    • Established Use: It is a widely accepted solvent in drug discovery and biological research.[5]

  • Causality Behind Experimental Choices: The DMSO Concentration Limit It is imperative to limit the final concentration of DMSO in the assay to a level that does not induce cellular toxicity or other off-target effects. For most cell lines, the final DMSO concentration should not exceed 1%, with many sensitive assays requiring concentrations of 0.1% or lower.[14] High concentrations of DMSO can lead to a decrease in cell viability.[14] Therefore, the concentration of the primary stock solution must be sufficiently high to allow for significant dilution.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Before preparing a large batch of stock solution, it is essential to determine the approximate solubility of your specific batch of 5,6,2',3',4'-pentamethoxyflavone in the chosen solvent.

Materials:

  • 5,6,2',3',4'-pentamethoxyflavone powder

  • Anhydrous, cell-culture grade DMSO

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Accurately weigh out a small amount (e.g., 1-2 mg) of the compound into a microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not fully dissolved, add another small, precise volume of DMSO (e.g., 10 µL) and repeat the vortexing and inspection steps.

  • Continue this process until the compound is fully dissolved. Record the total volume of DMSO used to calculate the approximate solubility (in mg/mL or mM). This information will guide the preparation of your primary stock solution.

Protocol 2: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on the results of the preliminary solubility test and the requirements of the planned bioassays.

Materials:

  • 5,6,2',3',4'-pentamethoxyflavone (Molecular Weight: ~372.37 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A) or a sterile, conical tube with clear volume markings[15]

  • Vortex mixer and/or sonicator

  • Cryo-vials for aliquoting

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 372.37 g/mol x 1000 mg/g = 3.72 mg

  • Weighing the Compound: Accurately weigh out approximately 3.72 mg of 5,6,2',3',4'-pentamethoxyflavone using an analytical balance. It is often easier and more accurate to weigh a slightly different amount (e.g., 4.0 mg) and adjust the volume of the solvent accordingly to achieve the desired concentration.[15] Record the exact mass.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask or a sterile conical tube.

    • Add a portion of the calculated volume of DMSO (e.g., about 80% of the final volume).

    • Cap the container securely and vortex vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution if necessary.

  • Bringing to Final Volume: Once the compound is fully dissolved, carefully add DMSO to reach the final calculated volume.[16]

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile cryo-vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[16]

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability. A storage temperature of -20°C is suitable for up to one month, while -80°C is recommended for up to six months.[17]

Protocol 3: Preparation of Working Solutions by Serial Dilution

This protocol outlines the creation of intermediate and final working solutions from the primary stock.

Materials:

  • Primary stock solution (e.g., 10 mM in DMSO)

  • Appropriate diluent (e.g., sterile cell culture medium, phosphate-buffered saline)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettors and sterile tips

Procedure:

  • Thawing: Thaw one aliquot of the primary stock solution at room temperature.

  • Intermediate Dilution (optional but recommended): It is often beneficial to perform an intermediate dilution to a higher concentration (e.g., 1 mM) in DMSO or the final assay buffer. This minimizes pipetting errors when preparing very dilute final concentrations.

  • Final Dilution: Perform serial dilutions from the primary or intermediate stock into the final assay buffer to achieve the desired working concentrations.

    • Example for a 100 µM working solution from a 10 mM stock:

      • This is a 1:100 dilution.

      • Add 1 µL of the 10 mM stock to 99 µL of the assay buffer.

      • The final DMSO concentration in this working solution would be 1%. If this is too high, a further dilution step is required.

Workflow and Data Presentation

The following diagram illustrates the complete workflow from receiving the compound to its use in a bioassay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application Compound 5,6,2',3',4'-Pentamethoxyflavone (Solid Powder) SolubilityTest Protocol 1: Preliminary Solubility Test in DMSO Compound->SolubilityTest Empirical Check PrimaryStock Protocol 2: Prepare 10 mM Primary Stock in 100% DMSO SolubilityTest->PrimaryStock Inform Concentration Storage Aliquot and Store (-20°C / -80°C) PrimaryStock->Storage Thaw Thaw Single Aliquot Storage->Thaw SerialDilution Protocol 3: Serial Dilution in Assay Buffer/Medium Thaw->SerialDilution Bioassay Addition to Bioassay (e.g., Cell Culture Plate) Final DMSO < 1% SerialDilution->Bioassay

Caption: Workflow for stock solution preparation and use.

Trustworthiness and Self-Validation

  • Purity Assessment: Before use, ensure you have a certificate of analysis for the compound to confirm its purity. Impurities can affect both solubility and biological activity.

  • Accurate Measurements: Use calibrated balances and pipettes, and Class A volumetric flasks where possible, to ensure the concentration of your stock solution is accurate.[15]

  • Solubility Confirmation: Always visually confirm that the compound has fully dissolved. The presence of micro-precipitates can lead to highly variable results.

  • Solvent Controls: In every bioassay, include a "vehicle control" group that is treated with the same final concentration of DMSO as the experimental groups. This is essential to differentiate the effects of the compound from the effects of the solvent itself.[4]

Conclusion

The successful use of 5,6,2',3',4'-pentamethoxyflavone in biological research is critically dependent on the correct preparation of stock solutions. Due to the hydrophobic nature of polymethoxyflavones and the lack of specific data for this isomer, a careful and systematic approach is required. By following the protocols outlined in this application note, researchers can prepare accurate, stable, and reproducible stock solutions, thereby ensuring the integrity and reliability of their experimental data.

References

  • Dimethyl sulfoxide (DMSO): Significance and symbolism. (2026, February 1). Semantic Scholar. Retrieved from [Link]

  • 4',5,6,7,8-Pentamethoxyflavone. NIST WebBook. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved from [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Retrieved from [Link]

  • Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • 3,5,7,3′,4′-Pentamethoxyflavone. CAS Common Chemistry. Retrieved from [Link]

  • 5-Hydroxy-3,3',4',5',7-pentamethoxyflavone. NP-MRD. Retrieved from [Link]

  • 5,6,7,3',4'-PENTAMETHOXYFLAVONE. INDOFINE Chemical Company. Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University. Retrieved from [Link]

  • The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. Hangzhou Greensky Biological Tech Co., Ltd. Retrieved from [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • Stock up on stock solutions. (2021, November 1). The Bumbling Biochemist. Retrieved from [Link]

  • Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives. Retrieved from [Link]

  • Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. ResearchGate. Retrieved from [Link]

  • 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one. NIST WebBook. Retrieved from [Link]

  • 3',4',5',5,7-Pentamethoxyflavone. Luminix Health. Retrieved from [Link]

  • Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives. Retrieved from [Link]

  • Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PMC. Retrieved from [Link]

  • Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Leeds. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Structural Characterization of 5,6,2',3',4'-Pentamethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural characterization of 5,6,2',3',4'-pentamethoxyflavone using LC-MS/MS. It synthesizes established fragmentation rules for polymethoxylated flavones (PMFs) with specific theoretical derivations for this isomer.


)

Introduction & Scientific Context

Polymethoxylated flavones (PMFs) are a class of bioactive flavonoids exhibiting potent anti-inflammatory, anti-cancer, and neuroprotective properties. While common PMFs like Nobiletin and Tangeretin are widely documented, the isomer 5,6,2',3',4'-pentamethoxyflavone presents a unique analytical challenge due to its specific B-ring substitution pattern.

This compound is notably found in Casimiroa species (Rutaceae) and Orthosiphon species (Lamiaceae). Differentiating it from structural isomers (e.g., Sinensetin, 5,6,7,3',4'-PMF) requires a deep understanding of Mass Spectrometry (MS) fragmentation pathways, specifically the nuances of Retro-Diels-Alder (RDA) cleavage and sequential methyl radical losses.

Key Structural Features
  • A-Ring: Dimethoxy substitution at positions 5 and 6.

  • B-Ring: Trimethoxy substitution at positions 2', 3', and 4'.

  • Differentiation Factor: Unlike citrus PMFs which typically possess 7-oxygenation, this isomer lacks oxygenation at C7, a critical diagnostic feature in MS/MS spectra.

Experimental Protocol

Sample Preparation

Objective: Isolate PMFs from biological matrices (plant tissue or plasma) with minimal hydrolysis of methoxy groups.

  • Extraction:

    • Homogenize 100 mg of dried plant tissue in 5 mL of MeOH:H2O (80:20 v/v) .

    • Rationale: High methanol content ensures solubility of lipophilic PMFs while precipitating proteins/polysaccharides.

  • Purification:

    • Sonicate for 15 min at

      
       to prevent thermal degradation.
      
    • Centrifuge at 12,000 x g for 10 min.

    • Filter supernatant through a 0.22

      
       PTFE membrane.
      
  • Standard Preparation:

    • Dissolve authentic standard (if available) in MeOH to 1 mg/mL. Dilute to 500 ng/mL in initial mobile phase for injection.

LC-MS/MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

)
Essential for resolving hydrophobic PMF isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for PMFs than MeOH.
Gradient 30-95% B over 15 minPMFs elute late; shallow gradient aids isomer separation.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive Mode (

)
PMFs readily form

and

ions.
Collision Energy Stepped (20, 35, 50 eV)Low CE for methyl loss; High CE for RDA cleavage.

Results & Discussion: Fragmentation Analysis

Precursor Ion Identification

In ESI(+) mode, 5,6,2',3',4'-pentamethoxyflavone forms a robust protonated molecule:

  • 
    : 
    
    
    
    373.1287
  • Adducts: Sodium adducts (

    
    , 
    
    
    
    395.[1]11) are common but less useful for structural elucidation due to stability against fragmentation.
Primary Fragmentation Pathways

The MS/MS spectrum is dominated by two competing mechanisms: Methyl Radical Loss and RDA Cleavage .

Pathway A: Sequential Methyl Losses (Diagnostic for PMFs)

Unlike hydroxylated flavonoids which lose


 or 

, PMFs characteristically lose methyl radicals (

, 15 Da) to form stable radical cations.
  • 
     
    
    • 
       373 
      
      
      
      358
      (Base Peak)
    • Mechanism:[2] Homolytic cleavage of the methoxy bond, typically favored at the sterically crowded B-ring (2'-OMe) or C5-OMe positions.

  • 
     
    
    • 
       358 
      
      
      
      343
    • Mechanism:[2] Loss of a second methyl radical.

  • Deep Fragmentation:

    • Subsequent losses of

      
       (28 Da) occur only after demethylation, leading to ions at 
      
      
      
      330 (
      
      
      ) or 315 (
      
      
      ).
Pathway B: Retro-Diels-Alder (RDA) Cleavage (Isomer Differentiation)

RDA cleavage is the "fingerprint" mechanism that distinguishes the 5,6,2',3',4' isomer from others (like Tangeretin). The cleavage of the C-ring bonds produces fragments containing the intact A-ring or B-ring.

  • 
    RDA Cleavage:  Breaks bonds 1 (O-C2) and 3 (C3-C4).
    
    • 
       (A-Ring Fragment):  Contains A-ring + C4=O.
      
      • Structure: 5,6-dimethoxy-substituted fragment.

      • Diagnostic Mass:

        
         181  (approx).
        
      • Significance: This distinguishes it from Tangeretin (5,6,7,8-tetraOMe) or Sinensetin (5,6,7-triOMe). The lack of C7/C8 substitution yields a lower mass A-ring fragment.

    • 
       (B-Ring Fragment):  Contains B-ring + C2-C3.
      
      • Structure: 2',3',4'-trimethoxy-substituted fragment.

      • Diagnostic Mass:

        
         193  (approx).
        
      • Significance: This is the key differentiator . The 2',3',4' pattern is rare. Most citrus PMFs have 3',4' or 4' substitution. The presence of the 2'-OMe group sterically influences this cleavage, often enhancing the intensity of B-ring ions compared to non-2'-substituted isomers.

Visualizing the Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 373 Frag_358 [M+H - CH3]+ Radical Cation m/z 358 Parent->Frag_358 - •CH3 (15 Da) (Primary Path) RDA_Node Retro-Diels-Alder (RDA) Cleavage Mechanism Parent->RDA_Node C-Ring Fission Frag_343 [M+H - 2CH3]+ m/z 343 Frag_358->Frag_343 - •CH3 (15 Da) Frag_315 [M+H - 2CH3 - CO]+ m/z 315 Frag_343->Frag_315 - CO (28 Da) Frag_13A 1,3A+ Ion (A-Ring) (5,6-dimethoxy) m/z ~181 RDA_Node->Frag_13A A-Ring Retention Frag_13B 1,3B+ Ion (B-Ring) (2',3',4'-trimethoxy) m/z ~193 RDA_Node->Frag_13B B-Ring Retention (Diagnostic for 2',3',4')

Figure 1: Proposed MS/MS fragmentation pathway for 5,6,2',3',4'-pentamethoxyflavone, highlighting the competition between methyl radical loss and RDA cleavage.

Summary of Diagnostic Ions

Ion Typem/z (Experimental)CompositionStructural Insight
Precursor 373

Confirms MW 372 (

).
Base Peak 358

Characteristic of PMFs (loss of 15 Da).
Secondary 343

Sequential demethylation.
RDA A-Ring ~181

Confirms 5,6-dimethoxy A-ring (no C7/C8 OMe).
RDA B-Ring ~193

Unique Identifier: Confirms 2',3',4'-trimethoxy B-ring.
Differentiation Strategy

To distinguish 5,6,2',3',4'-pentamethoxyflavone from Sinensetin (5,6,7,3',4') :

  • Check RDA Ions: Sinensetin will yield a heavier A-ring fragment (

    
     at 
    
    
    
    due to 5,6,7-triOMe) and a lighter B-ring fragment (
    
    
    at
    
    
    due to 3',4'-diOMe).
  • Compare Spectra: The 5,6,2',3',4' isomer will show a shift of mass from the A-ring fragment to the B-ring fragment compared to Sinensetin.

References

  • Li, S., et al. (2008). "Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS." Journal of Agricultural and Food Chemistry. Link

  • García-Argáez, A. N., et al. (2005). "Casimiroin, zapoterin, zapotin and 5,6,2',3',4'-pentamethoxyflavone from Casimiroa pubescens."[3] Biochemical Systematics and Ecology. Link

  • Froldi, G., et al. (2014). "Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa." Phytomedicine. Link

  • Wang, Y., et al. (2021). "LC-Q-TOF-MS/MS Detection of Food Flavonoids: Principle, Methodology, and Applications."[4] Critical Reviews in Food Science and Nutrition. Link

  • PubChem. "5,6,2',3',4'-pentamethoxyflavone Compound Summary."[1] National Library of Medicine. Link

Sources

Ex vivo rat aortic ring assay protocols for flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from synthetic small molecules to nutraceuticals has placed flavonoids (e.g., quercetin, genistein, luteolin) at the forefront of cardiovascular drug discovery. However, flavonoids present unique challenges in ex vivo assays due to poor aqueous solubility, potential for precipitation in physiological buffers, and complex, multi-target mechanisms of action (pleiotropy).

This guide provides a rigorous, self-validating protocol for assessing flavonoid vasoactivity using the isolated rat thoracic aorta model. Unlike generic organ bath protocols, this workflow addresses flavonoid-specific solubility limits (DMSO management), validates endothelium integrity as a binary gatekeeper for data inclusion, and maps the specific signaling pathways (NO/cGMP vs. Prostacyclin vs. EDHF) using a logical inhibitor strategy.

Core Principles & Experimental Logic

The "Garbage In, Garbage Out" Rule: Tissue Viability

The rat aorta is a robust vessel, but the endothelium—a monolayer of cells critical for flavonoid action—is fragile. Mechanical stretching during dissection is the #1 cause of assay failure. This protocol utilizes a "no-touch" lumen technique.

The Solubility Paradox

Flavonoids are lipophilic. While soluble in DMSO, they precipitate in aqueous Krebs-Henseleit (KH) buffer if added too rapidly or at high concentrations.

  • Constraint: Final bath DMSO concentration must remain < 0.1% (v/v) . Levels >0.1% can independently induce vasorelaxation or damage cell membranes, confounding results.

Mechanistic Causality

Flavonoids typically induce vasorelaxation via:

  • Endothelium-Dependent: Activation of eNOS (releasing NO) or COX (releasing PGI2).

  • Endothelium-Independent: Direct blockade of Voltage-Gated Calcium Channels (VGCCs) on smooth muscle.

  • Differentiation Strategy: We employ denuded vessels and specific inhibitors (L-NAME, Indomethacin) to isolate these pathways.

Material Preparation & Buffer Chemistry

Physiological Salt Solution: Modified Krebs-Henseleit (KH) Buffer

Standardize this composition to ensure reproducibility.

ComponentConcentration (mM)Function
NaCl118.0Osmolarity & Action Potential
KCl4.7Resting Membrane Potential
CaCl₂ · 2H₂O2.5Contractility (Add LAST to prevent precipitation)
MgSO₄ · 7H₂O1.2Membrane Stability
KH₂PO₄1.2pH Buffer
NaHCO₃25.0pH Buffer (requires CO₂)
Glucose11.1Energy Substrate
Gas Phase 95% O₂ / 5% CO₂ Maintains pH 7.4

Preparation Note: Dissolve CaCl₂ separately in a small volume of water and add it to the final solution after all other salts are dissolved and the solution is bubbling with carbogen. This prevents calcium carbonate precipitation (cloudiness).

Experimental Workflow & Visualization

Workflow Diagram

The following diagram outlines the critical path from animal harvest to data acquisition.

G Harvest Harvest Thoracic Aorta (Male Wistar/SD Rat) Clean De-fat & Cut Rings (3-4mm, No Stretch) Harvest->Clean Mount Mount in Organ Bath (Krebs, 37°C, 95% O2) Clean->Mount Equilibrate Equilibration (60 min, 2g Tension) Mount->Equilibrate Viability Viability Test (PE + ACh) Equilibrate->Viability Viability->Clean Fail (Discard) Wash Washout & Reset (30-45 min) Viability->Wash Pass (>60% Relax) Exp Flavonoid Addition (Cumulative Log Scale) Wash->Exp

Caption: Figure 1. End-to-end workflow for rat aortic ring vasorelaxation assay. Note the critical "Go/No-Go" decision point at the Viability Test.

Detailed Protocols

Protocol A: Tissue Preparation & Mounting (The "No-Touch" Method)
  • Euthanasia: Anesthetize rat (CO₂ or Pentobarbital) and exsanguinate.

  • Excision: Rapidly open the thoracic cavity. Isolate the descending thoracic aorta.

    • Critical: Do not grab the aorta with forceps. Grab the surrounding connective tissue.

  • Transport: Immediately transfer to ice-cold, oxygenated KH buffer.

  • Cleaning: Under a stereomicroscope, trim fat and adventitia using micro-scissors.

    • Technique: Slide the scissors parallel to the vessel wall. Do not pull.

  • Sectioning: Cut into 3–4 mm rings.

    • Denudation (Optional): If studying endothelium-independent effects, gently rub the lumen with a rough wire or forcep tip.

  • Mounting: Thread two stainless steel hooks through the lumen. Attach one to the fixed base and the other to the force transducer.

  • Tension: Apply 2.0 g of resting tension.

  • Equilibration: Allow 60–90 minutes. Wash with fresh warm KH buffer every 15 minutes. Re-adjust tension to 2.0 g as the tissue relaxes (stress-relaxation).

Protocol B: The Self-Validating Viability Test (Mandatory)

Before testing any flavonoid, you must prove the system works.

  • Pre-contraction: Add Phenylephrine (PE, 1 µM) . Wait for a stable plateau (approx. 10-15 mins).

  • Endothelium Challenge: Add Acetylcholine (ACh, 10 µM) .

  • Validation Criteria:

    • Intact Endothelium: Relaxation > 60% (ideally >80%) of the PE-induced tone.

    • Denuded Endothelium: Relaxation < 10%.

  • Washout: If the ring passes, wash 3-4 times over 30 minutes until tension returns to baseline (2.0 g).

Protocol C: Flavonoid Cumulative Concentration-Response Curve
  • Pre-contraction: Re-contract with PE (1 µM) or high KCl (60 mM) depending on the target mechanism (Receptor vs. Voltage-gated channel). Wait for plateau.

  • Vehicle Control: In a parallel bath, add equivalent volumes of DMSO without flavonoid.

  • Dosing: Add the flavonoid in cumulative half-log increments (e.g., 1 nM, 3 nM, 10 nM... up to 10 µM or limit of solubility).

    • Timing: Wait for the response to plateau (or 5-10 mins) before the next addition.

  • Calculation: Calculate relaxation as a percentage of the pre-contraction tension.

    
    
    

Mechanistic Dissection Strategy

To determine how the flavonoid causes relaxation, pre-incubate rings with these inhibitors for 20 minutes before adding the flavonoid.

InhibitorConcentrationTarget BlockedInterpretation if Efficacy Drops
L-NAME 100 µMeNOS (Nitric Oxide Synthase)Mechanism is NO-mediated.
Indomethacin 10 µMCyclooxygenase (COX)Mechanism involves Prostacyclin (PGI2).
Atropine 1 µMMuscarinic ReceptorsMechanism involves receptor mimicry (rare).
High KCl 60 mM (as contractor)K+ ChannelsIf flavonoid fails to relax KCl tone, it may act via K+ channel opening.
Signaling Pathway Diagram

Pathway Flav Flavonoid Endo Endothelial Cell Flav->Endo Agonist Action VSM Vascular Smooth Muscle Flav->VSM Direct Action eNOS eNOS Activation Endo->eNOS NO Nitric Oxide (NO) eNOS->NO NO->VSM Diffusion sGC sGC / cGMP Relax Vasorelaxation sGC->Relax VSM->sGC Ca Ca2+ Influx (VGCC) VSM->Ca Blockade Ca->Relax Reduced Ca2+

Caption: Figure 2. Dual mechanism of action. Flavonoids may act indirectly via endothelial NO release or directly by blocking Calcium channels on smooth muscle.[1]

Troubleshooting & Expert Tips

  • Issue: Tachyphylaxis (Desensitization).

    • Cause: Repeated exposure to PE or the flavonoid.

    • Solution: Only perform one concentration-response curve per ring. Use multiple rings from the same animal for different conditions.

  • Issue: Inconsistent Contractions.

    • Cause: Buffer pH drift.

    • Solution: Ensure carbogen (95/5) is bubbling continuously and vigorously enough to mix, but not so violently that it physically disturbs the ring tension. Check pH periodically (7.35–7.45).

  • Issue: Precipitation.

    • Cause: Flavonoid concentration > 10-30 µM in bath.

    • Solution: Check the bath visually. If the solution turns cloudy, the data is invalid.

References

  • Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine. Nature, 288(5789), 373–376.

  • Duarte, J., et al. (1993). Effects of visnagin on vascular smooth muscle contractility in rat isolated aorta. British Journal of Pharmacology, 110(3), 975-980.

  • Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research, 44, 1–10.

  • Nicosia, R. F., & Ottinetti, A. (1990). Growth of microvessels in serum-free matrix culture of rat aorta. A quantitative assay of angiogenesis in vitro. Laboratory Investigation, 63(1), 115-122. (Note: For angiogenesis applications).[2][3]

  • Luna-Vázquez, F. J., et al. (2018). Vasodilator compounds derived from plants and their mechanisms of action. Molecules, 23(8), 1818.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 5,6,2',3',4'-Pentamethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PMF-SOL-001 Subject: Improving aqueous solubility of 5,6,2',3',4'-Pentamethoxyflavone for biological assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Physicochemical Profile[1]

The Challenge: You are working with 5,6,2',3',4'-pentamethoxyflavone (often found in Orthosiphon stamineus). Unlike quercetin or luteolin, this molecule is a Polymethoxyflavone (PMF) .

  • The Barrier: The replacement of all hydroxyl (-OH) groups with methoxy (-OCH₃) groups eliminates hydrogen bond donors.[1] This results in a molecule that is highly lipophilic (LogP ~3.0–3.[1]5) and possesses high crystal lattice energy.[1]

  • The Trap: Because it lacks ionizable protons (pKa), adjusting the pH of your buffer will NOT improve solubility. It remains neutral and hydrophobic across the entire physiological pH range (pH 1–14).

Quick Reference Data:

PropertyValue / CharacteristicImplication
Water Solubility < 1 µg/mL (Practically Insoluble)Requires formulation strategies for any aqueous assay.[1]
LogP ~3.2 (Estimated)High membrane permeability but poor dissolution.[1]
pKa None (Non-ionizable)Do not use pH adjustment (acid/base) to solubilize.[1]
Best Solvents DMSO, Chloroform, DichloromethaneUse DMSO for stock; Chloroform for solvent casting.

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your downstream application. The solubilization method must match the biological tolerance of your system.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the Assay Type? Start->App_Type InVitro_Screen High-Throughput / Cell Culture (Short Term < 24h) App_Type->InVitro_Screen InVivo_Animal In Vivo / Animal Study (Oral/IP) App_Type->InVivo_Animal Analytical Analytical (HPLC/LC-MS) App_Type->Analytical Method_DMSO Method A: Co-Solvent Spike (DMSO < 0.5%) InVitro_Screen->Method_DMSO Fast, Low Cost Method_CD Method B: Cyclodextrin Complex (HP-β-CD) InVitro_Screen->Method_CD High Stability Required InVivo_Animal->Method_CD IV / IP Injection Method_Lipid Method C: Lipid/Surfactant Carrier (Corn Oil / Tween 80) InVivo_Animal->Method_Lipid Oral Gavage Method_Mobile Use MeOH/ACN + Water (No Buffer needed) Analytical->Method_Mobile

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Guides & Protocols

Protocol A: The "Co-Solvent Spike" (For In Vitro / Cell Culture)

Use this for rapid screening where compound stability >4 hours is not critical.

The Mechanism: You are creating a kinetic supersaturation.[1] The PMF is dissolved in DMSO and then "shocked" into the aqueous buffer.

  • Risk: Ostwald ripening.[1] The compound will eventually crash out (precipitate) as crystals grow larger over time.[1]

Step-by-Step:

  • Stock Prep: Dissolve 5,6,2',3',4'-PMF in anhydrous DMSO to create a 10 mM stock solution. Vortex until clear.

  • Buffer Prep: Pre-warm your culture media or PBS to 37°C . Cold buffers accelerate precipitation.[1]

  • The "Jet" Mixing Technique:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip below the surface of the buffer.

    • Inject the DMSO stock slowly.[1]

    • CRITICAL: Do not exceed 0.5% v/v DMSO for sensitive cell lines.[1]

  • Validation: Inspect visually. If cloudy, sonicate for 5 minutes. If still cloudy, you have exceeded the solubility limit (likely ~10–50 µM max in plain buffer).

Protocol B: Cyclodextrin Inclusion (The Gold Standard)

Use this for high concentrations, long-term stability, or animal injections.

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity.[1] The hydrophobic PMF inserts itself into this cavity, shielding it from the water while the hydrophilic exterior of the CD interacts with the buffer.

Experimental Workflow:

CD_Protocol Step1 1. Weigh PMF + HP-β-CD (Molar Ratio 1:5) Step2 2. Dissolve in Small Vol Ethanol/Methanol Step1->Step2 Step3 3. Evaporate Solvent (Rotovap/N2 Stream) to form Thin Film Step2->Step3 Step4 4. Rehydrate Film with Aqueous Buffer (37°C + Sonication) Step3->Step4 Step5 5. Filter Sterilize (0.22 µm PVDF) Step4->Step5 Result Soluble Inclusion Complex Step5->Result

Figure 2: Solvent evaporation method for creating stable PMF-Cyclodextrin inclusion complexes.

Detailed Protocol:

  • Ratio: Calculate a 1:5 or 1:10 molar ratio (Drug : HP-β-CD).

    • Example: For 1 mg of PMF (MW ~372.4 g/mol ), use ~20 mg of HP-β-CD (MW ~1400 g/mol ).[1]

  • Solvent Casting: Dissolve both the PMF and the Cyclodextrin in a small amount of Methanol or Ethanol in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator or nitrogen stream.[1] This forces the PMF molecule into the CD cavity as the solvent disappears, creating an amorphous solid dispersion.

  • Reconstitution: Add your aqueous buffer (PBS/Water) to the dried film.[1] Sonicate for 10–15 minutes at 37°C.

  • Filtration: Pass through a 0.22 µm filter.[1] The resulting solution is thermodynamically stable.[1]

Troubleshooting FAQs

Q: I see a white precipitate form immediately upon adding my DMSO stock to PBS. Why? A: This is "Crash Precipitation."[1] The local concentration of the drug at the pipette tip exceeded its solubility limit before it could disperse.

  • Fix: Use the "Jet Mixing" technique described in Protocol A. Also, ensure your PBS is warm (37°C). Cold shock induces crystallization.[1]

Q: Can I use pH adjustment (HCl or NaOH) to dissolve it? A: No. 5,6,2',3',4'-pentamethoxyflavone has no ionizable functional groups (no free -OH or -COOH).[1] Adding acid or base will only increase the ionic strength of the buffer, which often decreases solubility (Salting-Out Effect).

Q: My compound precipitates after 4 hours in cell culture media. How do I stop this? A: This is due to Ostwald Ripening .[1] Small micro-crystals formed initially are dissolving and redepositing onto larger crystals.[1]

  • Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex prevents crystal lattice formation.[1] Alternatively, add 0.1% Tween 80 to the media to stabilize the micro-suspension.

Q: Is this specific isomer (5,6,2',3',4') different from Sinensetin (5,6,7,3',4')? A: Yes, they are structural isomers. However, their solubility profiles are nearly identical. Both are highly methoxylated and planar.[1] Protocols effective for Sinensetin or Nobiletin are directly applicable to 5,6,2',3',4'-pentamethoxyflavone.[1]

References

  • Cayman Chemical. (2023).[1][2] 5,7,3',4',5'-Pentamethoxyflavone Product Information & Solubility Data. Link

    • Note: While referencing a specific isomer, the solubility data (Soluble in chloroform/MeOH, insoluble in water) applies to the 5,6,2',3',4' isomer class.
  • Li, S., et al. (2017). "Citrus polymethoxyflavones: Biofunctional molecules with promising applications."[1] Food Chemistry. Link

    • Provides foundational data on the lipophilicity and crystal l
  • PubChem. (n.d.).[1][3][4] Compound Summary: 3,4',5,6,7-Pentamethoxyflavone. National Library of Medicine.[1] Link[1]

    • Verifies the non-ionizable nature and calcul
  • Mura, P. (2014).[1] "Analytical techniques for characterization of cyclodextrin inclusion complexes in aqueous solution: A review." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Authoritative source for the solvent evapor

Sources

Separating 5,6,2',3',4'-pentamethoxyflavone from zapotin and coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PMF-ISO-56234 | Subject: Separation of 5,6,2',3',4'-pentamethoxyflavone from Casimiroa edulis Matrix

Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Natural Products Chemistry) Status: Open Priority: High

Executive Summary & Triage

You are attempting to isolate 5,6,2',3',4'-pentamethoxyflavone (hereafter Target-PMF ) from a Casimiroa edulis (White Sapote) extract. This matrix is notoriously difficult because it contains structurally analogous "impostors"—specifically Zapotin (5,6,2',6'-tetramethoxyflavone) and a suite of furanocoumarins (e.g., Phellopterin, Bergapten).

Common Failure Modes:

  • Co-elution: Zapotin and Target-PMF have nearly identical polarity on standard Silica/C18 systems.

  • Coumarin Contamination: Furanocoumarins crystallize similarly to PMFs, leading to mixed melting points.

  • Misidentification: Relying solely on UV or retention time (

    
    ) without mass discrimination (MW 372 vs. 342).
    
Module 1: The Purification Workflow

Do not attempt to separate all three components in a single step. Use "Orthogonality"—exploiting different chemical properties (Solubility


 Planarity 

Hydrophobicity).
Step 1: Bulk Coumarin Removal (Solubility Partitioning)

Coumarins in Casimiroa are often less soluble in cold ether/hexane mixtures than fully methylated flavones.

  • Dissolve the crude chloroform/ethyl acetate extract in a minimal amount of hot Methanol .

  • Cool to 4°C for 24 hours.

  • Filtration: The precipitate is likely rich in Coumarins and Zapotin (if in high concentration). The Target-PMF tends to remain in the supernatant due to the extra methoxy group disrupting crystal packing.

  • Validation: Spot the precipitate vs. supernatant on TLC (Silica).

    • Mobile Phase: Toluene:Ethyl Acetate (8:2).

    • Visualization: UV 366nm. Coumarins often fluoresce Bright Blue . Flavones (Target-PMF/Zapotin) appear as Dark Absorbing Spots (quenching fluorescence).

Step 2: Separation of Zapotin vs. Target-PMF (Chromatography)

Standard Hexane:EtOAc systems often fail here. You must use Toluene -based systems or Phenyl-Hexyl HPLC phases to exploit the shape selectivity (Planarity).

Option A: Flash Chromatography (Scale > 100 mg)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Solvent System: Toluene:Ethyl Acetate:Formic Acid (90:10:1).

    • Why Toluene? The

      
      -
      
      
      
      interactions between toluene and the aromatic rings differ between the 2',6' substitution (Zapotin, twisted B-ring) and the 2',3',4' substitution (Target-PMF).
  • Elution Order: Zapotin usually elutes before Target-PMF due to the steric hindrance of the 2',6' methoxy groups preventing full planar adsorption.

Option B: Preparative HPLC (Scale < 100 mg)

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)

  • Gradient: 40% B to 70% B over 35 minutes.

  • Detection: 254 nm (Flavone backbone) and 330 nm (B-ring conjugation).

Module 2: Visualization & Logic

PurificationWorkflow Start Crude Extract (Casimiroa edulis) Step1 Step 1: Methanol Crystallization (4°C, 24h) Start->Step1 Precipitate Precipitate: Coumarins (Blue UV) + Some Zapotin Step1->Precipitate Solids Supernatant Supernatant: Enriched Target-PMF + Residual Zapotin Step1->Supernatant Liquids Step2 Step 2: Flash Chromatography Toluene:EtOAc (9:1) Supernatant->Step2 Frac1 Fraction A: Zapotin (2',6'-OMe) Step2->Frac1 Early Eluting Frac2 Fraction B: Target-PMF (2',3',4'-OMe) Step2->Frac2 Late Eluting Validation Step 3: Structural Validation (NMR / MS) Frac1->Validation Frac2->Validation

Caption: Figure 1. Orthogonal purification workflow exploiting solubility differences for coumarin removal and pi-pi interaction chromatography for flavone separation.

Module 3: Structural Validation (The "Truth" Test)

Do not trust melting points alone. Zapotin and Target-PMF can form solid solutions.

1. Mass Spectrometry (The Quick Check)

Run LC-MS (ESI+). This is the definitive differentiator.

  • Zapotin (Tetramethoxy):

    
     m/z
    
  • Target-PMF (Pentamethoxy):

    
     m/z
    
  • Note: If you see 329 m/z, you likely have Zapotinin (5-hydroxy-2',6',7'-trimethoxyflavone), a demethylated precursor often found in the same plant.

2. Proton NMR (

H-NMR) - The B-Ring Fingerprint

Focus exclusively on the aromatic region (6.5 - 8.0 ppm). The B-ring substitution pattern is the "fingerprint."

FeatureZapotin (2', 6' substituted)Target-PMF (2', 3', 4' substituted)
Symmetry Symmetric B-ring (chemically equivalent 3' and 5' protons).Asymmetric B-ring.
Coupling Doublet (2H) + Triplet (1H) (or

system). Protons at 3', 5' and 4'.
Two Doublets (1H each) (AB system). Protons at 5' and 6'.[1]
J-Value

Hz (Ortho coupling of 3'-4').

Hz (Ortho coupling of 5'-6').
Shift Signals often overlap due to symmetry.Distinct doublets, clearly separated.
FAQ: Troubleshooting Specific Issues

Q: My HPLC peaks are tailing badly. Is my column dead? A: Likely not. PMFs and Coumarins are weak bases/acids.

  • Fix: Ensure your aqueous mobile phase has 0.1% Formic Acid or 0.05% TFA . This suppresses the ionization of phenolic hydroxyls (if any demethylation occurred) and reduces silanol interactions on the column.

Q: I see a single spot on TLC, but NMR shows a mixture. A: You are experiencing "Co-migration."

  • Fix: Switch solvents. If you used Hexane:EtOAc, switch to Dichloromethane:Methanol (98:2) or Toluene:Acetone (9:1) . The selectivity changes due to the solvent's ability to participate in hydrogen bonding vs. dipole interactions.

Q: Can I use crystallization to separate Zapotin from Target-PMF? A: It is risky.

  • Zapotin crystallizes readily (MP ~148°C). Target-PMF is often an oil or amorphous solid until very pure.

  • Strategy: If you have a mixture, crystallize out the Zapotin first. The mother liquor will be enriched in Target-PMF. Purify the mother liquor via HPLC.

References
  • Maiti, A., et al. (2007).[2][3] "Synthesis and cancer chemopreventive activity of zapotin, a natural product from Casimiroa edulis."[2][3][4][5] Journal of Medicinal Chemistry, 50(2), 350-355.[2] Link

  • Murillo, G., et al. (2007).[2][3] "Zapotin, a phytochemical present in a Mexican fruit, prevents colon carcinogenesis."[2][3][4] Nutrition and Cancer, 57(1), 28-37.[2][3][4] Link

  • Iinuma, M., et al. (1994). "Synthesis and substituted patterns of some polymethoxyflavones." Chemical & Pharmaceutical Bulletin, 42(8).
  • Sondheimer, F. (1960).[2] "Constituents of Casimiroa edulis Llave et Lex.—VI: 2′,5,6-Trimethoxyflavone, 2′,5,6,7-tetramethoxyflavone (zapotin)."[2] Tetrahedron, 9(3-4), 139-144.[2] Link

Sources

Technical Support Center: Resolving Co-elution of PMF Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution of polymethoxyflavone (PMF) isomers during High-Performance Liquid Chromatography (HPLC) analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you resolve these complex separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see two or more PMF isomers. How can I confirm co-elution and what are my initial troubleshooting steps?

A1: Confirmation of co-elution is the critical first step. A non-symmetrical peak is a strong indicator.[1] If you are using a Diode Array Detector (DAD) or a similar photodiode array detector, a peak purity analysis can provide evidence of co-eluting species by assessing the spectral homogeneity across the peak.[1][2]

Your initial troubleshooting should focus on optimizing the existing method by manipulating key chromatographic parameters to enhance resolution. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[3] For isomers, which often have very similar retention factors, improving selectivity is paramount.

Initial Troubleshooting Workflow:

start Start: Suspected Co-elution confirm Confirm Co-elution (Peak Purity Analysis) start->confirm optimize_k Optimize Retention Factor (k) (Adjust % Organic) confirm->optimize_k optimize_alpha Enhance Selectivity (α) (Change Organic Modifier) optimize_k->optimize_alpha optimize_N Improve Efficiency (N) (Lower Flow Rate) optimize_alpha->optimize_N evaluate Evaluate Resolution optimize_N->evaluate resolved Peaks Resolved evaluate->resolved Rs > 1.5 not_resolved Co-elution Persists evaluate->not_resolved Rs < 1.5

Caption: Initial troubleshooting workflow for co-eluting peaks.

Step-by-Step Protocol for Initial Optimization:

  • Adjust Mobile Phase Strength: Systematically alter the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic content will increase the retention factor (k), providing more time for the isomers to interact with the stationary phase, which can sometimes lead to improved separation.[1][3] Aim for a retention factor between 2 and 10 for optimal resolution.[4]

  • Switch Organic Modifier: Acetonitrile and methanol, the most common organic modifiers in reversed-phase HPLC, offer different selectivities due to their distinct chemical properties.[4] If you are using acetonitrile, try substituting it with methanol, and vice versa. This change in solvent can alter the interactions between the PMF isomers and the stationary phase, often leading to a significant change in selectivity.[1]

  • Optimize Flow Rate: Lowering the flow rate can increase the efficiency of the separation by allowing more time for mass transfer between the mobile and stationary phases.[5] While this will increase the analysis time, the potential gain in resolution can be substantial.

Q2: I've tried basic mobile phase adjustments, but my PMF isomers still co-elute. What is the next logical step in my troubleshooting process?

A2: If initial mobile phase optimization is insufficient, the next step is to investigate more influential parameters, namely the column chemistry and temperature. The subtle structural differences between PMF isomers often require a more tailored stationary phase for effective separation.

Systematic Approach to Advanced Troubleshooting:

start Co-elution Persists After Initial Optimization column_screening Column Screening (Different Stationary Phases) start->column_screening temp_optimization Temperature Optimization column_screening->temp_optimization ph_adjustment Mobile Phase pH Adjustment (If Applicable) temp_optimization->ph_adjustment evaluate Evaluate Resolution ph_adjustment->evaluate advanced_techniques Consider Advanced Techniques (UHPLC, 2D-LC) resolved Peaks Resolved evaluate->resolved Rs > 1.5 not_resolved Further Optimization Needed evaluate->not_resolved Rs < 1.5 not_resolved->advanced_techniques

Caption: Advanced troubleshooting decision tree for persistent co-elution.

Column Selection Strategy:

The standard C18 column, while robust, may not provide the necessary selectivity for closely related isomers.[6] Consider stationary phases that offer different retention mechanisms.

Stationary PhasePrimary Interaction MechanismPotential Advantage for PMF Isomers
Phenyl-Hexyl π-π interactionsThe aromatic rings in the stationary phase can interact with the aromatic systems of the flavonoids, offering a different selectivity compared to the hydrophobic interactions of a C18.
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and ion-exchange interactionsThis phase is particularly effective for separating positional isomers and compounds with aromatic rings, making it a strong candidate for PMF isomer separation.[7]
Chiral Stationary Phases Enantioselective interactionsIf your PMF isomers are enantiomers, a chiral column is essential for their separation.[8][9][10]

The Role of Temperature:

Temperature can significantly influence HPLC separations.[5][11] Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both retention time and selectivity. It is advisable to explore a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for your specific isomer pair. In some cases, lower temperatures can improve chiral separations, while for others, elevated temperatures can enhance efficiency.[11][12]

Q3: My PMF isomers are particularly challenging, and even after trying different columns and temperatures, the resolution is still not baseline. Are there any advanced HPLC techniques that can help?

A3: For exceptionally difficult separations, transitioning to more advanced HPLC techniques can provide the necessary boost in resolving power. Ultra-High-Performance Liquid Chromatography (UHPLC) and Two-Dimensional Liquid Chromatography (2D-LC) are two powerful options.

Ultra-High-Performance Liquid Chromatography (UHPLC):

UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems.[2][13] The primary advantage of UHPLC is a significant increase in column efficiency, leading to sharper and narrower peaks.[14] This enhanced efficiency can often resolve peaks that are closely co-eluting in a standard HPLC system.

ParameterHPLCUHPLCAdvantage for Isomer Separation
Particle Size 3-5 µm< 2 µmHigher efficiency, leading to sharper peaks and better resolution.[2]
Operating Pressure < 6000 psi> 15000 psiAllows for the use of smaller particle sizes and longer columns.
Analysis Time LongerShorterFaster separations without sacrificing resolution.[2]

Two-Dimensional Liquid Chromatography (2D-LC):

2D-LC is a powerful technique that couples two columns with different separation mechanisms (orthogonality).[7][15] The effluent from the first dimension (¹D) column is transferred to a second dimension (²D) column for further separation. This approach dramatically increases the peak capacity of the system, making it ideal for complex samples containing numerous isomers.[15][16] For PMF isomer analysis in a complex matrix, a common 2D-LC setup might involve a reversed-phase C18 column in the first dimension and a PFP or HILIC column in the second dimension.[7]

References

  • Comprehensive 2D-LC for Complex Flavonoid Analysis. Benchchem.
  • Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Applic
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry. PMC.
  • Technical Support Center: Troubleshooting HPLC Separ
  • Optimization of the separation of polymethoxylated flavones in reversed phase liquid chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to separate isomers by Normal phase HPLC?
  • Technical Support Center: Optimizing HPLC Separ
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Advanced Techniques in HPLC Chromatography: Enhancing Analytical Precision and Efficiency. Longdom Publishing.
  • Mastering HPLC Liquid Chrom
  • HPLC Troubleshooting Guide.
  • Improving HPLC Separation of Polyphenols.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • HPLC Troubleshooting Guide.
  • Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. MDPI.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chromatographic Techniques for the Separation of Polymethoxyflavones
  • HPLC Troubleshooting Guide. SCION Instruments.
  • How to Improve the Resolution Between Two Peaks in Liquid Chrom
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Separation of isomers studies using UHPLC | Download Scientific Diagram.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • Conquer Your Complex Separ
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Modern Chromatographic Methods for Determin
  • Strategies for Improving Chrom
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
  • Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. PMC.
  • Fundamentals of HPLC 2 - Role of column and Separ
  • Effect of temperature on the aqueous extraction of flavonoids.... | Download Scientific Diagram.
  • Unusual effect of temperature on the retention of enantiomers on a chiral column.
  • HPLC and UHPLC.
  • Separation of Isomer and High-Performance Liquid Chrom
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.

Sources

Technical Support Center: Bioavailability Enhancement of 5,6,2',3',4'-PMF

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with 5,6,2',3',4'-pentamethoxyflavone (5,6,2',3',4'-PMF) .

This specific isomer, often isolated from Orthosiphon stamineus (Cat’s Whiskers) or specific Citrus varieties, presents distinct pharmacokinetic challenges compared to its structural analogs like Sinensetin (5,6,7,3',4'-PMF) or Nobiletin. Its high lipophilicity and susceptibility to B-ring demethylation require precise formulation strategies.

Current Status: Online Operator: Senior Application Scientist (Pharmacokinetics & Formulation Division) Ticket Subject: Overcoming poor solubility and rapid metabolism in vivo.

Molecule Profile & Challenge Analysis

Before troubleshooting, we must define the "enemy." 5,6,2',3',4'-PMF is a Class IV (Low Solubility, Low Permeability) or borderline Class II compound in the Biopharmaceutics Classification System (BCS).

  • Physicochemical Barrier: The five methoxy groups create a highly lipophilic lattice. It resists dissolution in aqueous gastrointestinal fluids, leading to erratic absorption.

  • Metabolic Barrier: The 2', 3', and 4' positions on the B-ring are prime targets for CYP450 enzymes (specifically CYP1A2 and CYP3A4). The liver rapidly demethylates these sites into hydroxyl groups (-OH), which are then instantly conjugated (glucuronidation) and excreted.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon injection or oral gavage."

Diagnosis: You are likely using a simple co-solvent system (e.g., DMSO/PBS) that fails to maintain supersaturation once it hits the aqueous environment of the blood or stomach.

Solution: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) or a Liposomal Formulation . Simple co-solvents (DMSO, PEG400) rely on the "spring" effect—the drug is dissolved in the bottle but "crashes out" (precipitates) upon dilution in the body. You need a carrier that maintains the drug in a solubilized state during dilution.

Recommended Protocol: SEDDS Formulation

  • Oil Phase: Capryol 90 (solubilizes the PMF core).

  • Surfactant: Cremophor EL or Tween 80 (emulsifies the oil).

  • Co-surfactant: Transcutol P (reduces interfacial tension).

  • Ratio: 20:50:30 (Oil:Surfactant:Co-surfactant).

Validation Step: Dilute your SEDDS 1:100 in water. It should form a clear or slightly bluish nano-emulsion spontaneously. If it turns milky white, the droplet size is too large (>200nm), and absorption will be poor.

Issue 2: "We see a plasma peak at 15 minutes, but it vanishes by 60 minutes."

Diagnosis: This is the hallmark of First-Pass Metabolism . Your drug is being absorbed but is immediately destroyed by the liver before it can circulate effectively. The 5,6,2',3',4' substitution pattern is highly susceptible to O-demethylation.

Solution: You must bypass the liver or inhibit the enzymes responsible.

  • Lymphatic Transport: Use Long-Chain Triglycerides (LCTs) like Corn Oil or Olive Oil in your formulation. This promotes chylomicron formation, forcing the drug into the lymphatic system (bypassing the portal vein and the liver).

  • CYP Inhibition: Co-formulate with a bio-enhancer like Piperine (20 mg/kg) or use excipients like Vitamin E TPGS , which inhibits P-gp efflux and downregulates CYP3A4.

Issue 3: "High inter-subject variability in rat data (Standard Deviation > 40%)."

Diagnosis: This usually indicates precipitation in the gut . Some animals have higher bile salt levels than others, solubilizing the drug better.

Solution: Standardize the "fed state" or use a Solid Dispersion . Create an Amorphous Solid Dispersion (ASD) using HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). This polymer maintains the drug in a high-energy amorphous state and prevents crystallization in the gut, normalizing absorption across animals.

Visualizing the Bioavailability Barrier

The following diagram illustrates the specific metabolic fate of 5,6,2',3',4'-PMF and where your intervention must occur.

Bioavailability_Pathways Oral_Admin Oral Administration (5,6,2',3',4'-PMF) Stomach Stomach/Gut Lumen (Aqueous Environment) Oral_Admin->Stomach Precipitation Precipitation (Loss of Dose) Stomach->Precipitation Standard Suspension Absorption Enterocyte Uptake Stomach->Absorption Lipid/SEDDS Formulation Pgp_Efflux P-gp Efflux (Pumped back to gut) Absorption->Pgp_Efflux Liver Liver (First Pass) Absorption->Liver Portal Vein Lymphatic Lymphatic Bypass (Chylomicrons) Absorption->Lymphatic Long Chain Lipids Pgp_Efflux->Stomach CYP_Attack CYP1A2/3A4 Demethylation Liver->CYP_Attack Systemic Systemic Circulation (Bioavailability) Liver->Systemic Surviving Fraction Metabolite 5-OH or 4'-OH Metabolite (Inactive/Excreted) CYP_Attack->Metabolite Lymphatic->Systemic Bypasses Liver

Figure 1: The "Valley of Death" for PMFs. Note that standard suspensions lead to precipitation, while lipid formulations can access the Lymphatic Bypass to avoid liver metabolism.

Master Protocol: Liposomal Encapsulation (Film Hydration)

This is the "Gold Standard" method for 5,6,2',3',4'-PMF to ensure both solubility and metabolic protection.

Reagents:

  • 5,6,2',3',4'-PMF (Purity >98%)[1]

  • Soybean Phosphatidylcholine (SPC) or DSPC

  • Cholesterol (stabilizer)

  • Chloroform & Methanol (2:1 v/v)

  • PBS (pH 7.4)

Workflow:

  • Dissolution: Dissolve PMF, SPC, and Cholesterol in the Chloroform/Methanol mixture in a round-bottom flask.

    • Molar Ratio: 10:1:1 (Lipid : Cholesterol : Drug). High lipid content is required for this hydrophobic drug.

  • Film Formation: Evaporate solvents using a Rotary Evaporator at 45°C under vacuum until a thin, transparent lipid film forms on the flask wall.

    • Critical Step: Purge with Nitrogen gas for 1 hour to remove trace solvents (residual chloroform is toxic).

  • Hydration: Add pre-warmed PBS (55°C) to the flask. Rotate at 100 rpm for 1 hour. The film will peel off and form a milky suspension (Multilamellar Vesicles - MLVs).

  • Sizing (Extrusion/Sonication):

    • Sonication: Probe sonicate for 10 mins (cycles of 5s ON / 5s OFF) on ice.

    • Extrusion: Pass through a 200nm polycarbonate membrane 11 times.

  • Quality Control: Measure Polydispersity Index (PDI). A PDI < 0.2 indicates a uniform population suitable for injection.

Comparative Data: Formulation Efficacy

The following table summarizes expected outcomes based on different formulation strategies for PMFs.

Formulation StrategySolubilityMetabolic StabilityEst. Bioavailability IncreasePrimary Mechanism
Standard Suspension (CMC/Tween)PoorLow1x (Baseline)Simple dispersion.
Cyclodextrin Complex (HP-β-CD)HighLow2-4xIncreases solubility, but drug is released freely in gut/blood.
SEDDS (Lipid/Surfactant)HighMedium5-8xSolubilization + Lymphatic transport (partial).
Pegylated Liposomes MediumHigh10-15x Protects drug from enzymes; circulates longer (EPR effect).
PLGA Nanoparticles LowVery High8-12xSlow release; protects against acid degradation.

References

  • BenchChem. (2025).[2] Revolutionizing Herbal Medicine: Liposomal Formulation Enhances Bioavailability of Orthosiphon stamineus.[2] Retrieved from 2

  • Chen, H., et al. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Journal of Agricultural and Food Chemistry. Retrieved from 3[4]

  • Cayman Chemical. (2023). 5,7,3',4',5'-Pentamethoxyflavone Product Information & Biological Activity. Retrieved from 5[5]

  • Shafaei, A., et al. (2016).[6] Flavonoids-Rich Orthosiphon stamineus Extract as New Candidate for Angiotensin I-Converting Enzyme Inhibition.[6] Molecules (MDPI). Retrieved from 6

  • An, G., et al. (2016).[7] Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 7[4]

Sources

Technical Support Center: Polymethoxyflavone (PMF) Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PMF Paradox

Welcome to the PMF Technical Support Hub. If you are working with Nobiletin, Tangeretin, or Sinensetin, you are likely encountering the "PMF Paradox." Unlike typical flavonoids (which are hydrophilic and struggle to cross membranes), PMFs are highly lipophilic (LogP ~2.5–4.0).

The Core Issue: Your problem is likely not intrinsic membrane permeability. PMFs passively diffuse into lipid bilayers easily. The observed "poor permeability" is usually a failure of solubility (getting to the membrane) or efflux (being pumped back out).

This guide troubleshoots the three barriers:

  • Solubility-Limited Absorption: Inability to cross the Unstirred Water Layer (UWL).

  • P-glycoprotein (P-gp) Efflux: PMFs are substrates for ABCB1 transporters.

  • Crystalline Precipitation: Rapid crashing out in GI fluids.

Diagnostic Module: Why is my experiment failing?

Before changing your formulation, diagnose the rate-limiting step using this decision matrix.

Troubleshooting Guide: Failure Mode Analysis
SymptomProbable CauseDiagnostic TestCorrective Action
Precipitation in Buffer Solubility Limit. PMFs are "brick dust" molecules with high crystal lattice energy.Check aqueous solubility at pH 1.2 and 6.[1]8. If < 10 µg/mL, it is solubility-limited.Switch to SNEDDS or Amorphous Solid Dispersion (ASD) .
Low Caco-2

(A-to-B)
Active Efflux. The compound enters the cell but is pumped back to the apical side.Run bidirectional transport (A-to-B vs. B-to-A). If Efflux Ratio (ER) > 2.0, P-gp is active.Add P-gp Inhibitors (e.g., TPGS, Piperine) or use lipid nanocarriers.
High Variability in vivo Food Effect / Bile Dependence. Absorption relies heavily on endogenous bile salts.Compare PK profiles in fasted vs. fed rats.Use Nanoemulsions to simulate a "fed" state and bypass bile dependence.
Visualizing the Barrier Mechanisms

The following diagram illustrates the specific bottlenecks for PMFs compared to standard flavonoids.

PMF_Barriers Lumen Gut Lumen (Aqueous Environment) UWL Unstirred Water Layer (Solubility Barrier) Lumen->UWL PMF Precipitates (Rate Limiting Step 1) Membrane Lipid Bilayer (Intrinsic Permeability) UWL->Membrane Dissolved PMF Cyto Enterocyte Cytoplasm Membrane->Cyto Passive Diffusion (Fast for PMFs) Pgp P-gp Efflux Pump (The 'Revolving Door') Cyto->Pgp Substrate Binding Blood Systemic Circulation Cyto->Blood Net Absorption (Low) Pgp->Lumen Active Efflux (Rate Limiting Step 2)

Figure 1: The "Revolving Door" mechanism. PMFs struggle to dissolve in the UWL and are actively pumped out by P-gp, despite good intrinsic lipophilicity.

Formulation Protocols: How to Fix It

Protocol A: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Best For: Nobiletin, Tangeretin Mechanism: Solubilizes the PMF in an oil phase to bypass the dissolution step; specific surfactants inhibit P-gp.

Materials:

  • Oil Phase: Capryol™ 90 or Peceol™ (Solubilizer).

  • Surfactant: Cremophor® EL or Vitamin E TPGS (Dual function: emulsifier + P-gp inhibitor).

  • Co-Surfactant: Transcutol® HP (Enhances solvent capacity).

Step-by-Step Workflow:

  • Solubility Screening: Dissolve excess PMF in various oils/surfactants at 37°C for 48h. Centrifuge and quantify supernatant by HPLC. Select the oil with highest solubility (Target > 50 mg/mL).

  • Construction of Pseudo-Ternary Phase Diagram: Determine the zone of nanoemulsification.

    • Recommended Ratio: Oil (20%) : Surfactant (50%) : Co-surfactant (30%).

  • Loading: Dissolve the PMF into the pre-mixed liquid SNEDDS concentrate at 40°C. Stir until clear.

  • Characterization:

    • Dilute 1:100 in water.

    • Measure Droplet Size (DLS). Target: < 100 nm.

    • Measure PDI.[2][3] Target: < 0.3.[4]

Why this works: The oil phase keeps the PMF in a dissolved state, bypassing the energy barrier of crystal lattice dissolution. Vitamin E TPGS inhibits P-gp ATPase, closing the "efflux door" [1, 2].

Protocol B: Amorphous Solid Dispersion (ASD)

Best For: High-dose PMF applications (tablets/capsules). Mechanism: Traps the PMF in a high-energy amorphous state using a polymer matrix.

Materials:

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA 64.

  • Solvent: Ethanol/Dichloromethane (1:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve PMF and Polymer (Ratio 1:3 or 1:4) in the solvent system.

  • Solvent Evaporation: Use Rotary Evaporation (Rotavap) at 40°C or Spray Drying.

    • Critical Step: Rapid evaporation is required to prevent recrystallization.

  • Vacuum Drying: Dry the residue for 24h to remove residual solvent.

  • Validation: Perform X-Ray Powder Diffraction (XRPD).

    • Pass: No sharp peaks (Halo pattern).

    • Fail: Sharp peaks (Crystalline PMF present - retry with higher polymer ratio).

Validation Module: Proving Efficacy

Experiment: Caco-2 Permeability Assay with P-gp Inhibition

To validate that you have overcome the permeability barrier, you must compare the Apparent Permeability Coefficient (


) under three conditions.

Experimental Groups:

  • Control: PMF in HBSS buffer (pH 7.4).

  • Inhibited: PMF + Verapamil (100 µM) or TPGS (0.1%).

  • Formulated: PMF in SNEDDS (diluted).

Protocol:

  • Culture: Grow Caco-2 cells on Transwell® inserts (21 days). TEER > 300 Ω[5]·cm².

  • Dosing: Add test solution to the Apical (A) side.

  • Sampling: Sample Basolateral (B) side at 30, 60, 90, 120 min.

  • Calculation:

    
    
    
    • 
      : Flux rate (µ g/sec )
      
    • 
      : Surface area (cm²)
      
    • 
      : Initial concentration (µg/mL)
      

Expected Results Table:

Group

(

cm/s)
Efflux Ratio (B-A / A-B)Interpretation
Control (Raw PMF) 2.5 - 5.0> 2.0Moderate influx, high efflux (P-gp active).
+ Verapamil 15.0 - 20.0< 1.5Efflux blocked; intrinsic permeability revealed.
SNEDDS Formulation 25.0 - 35.0 ~ 1.0 Optimal. Solubilization + Efflux inhibition.

Frequently Asked Questions (FAQs)

Q1: My PMF nanoemulsion turns cloudy after 1 hour. What happened? A: This is likely Ostwald Ripening . The small droplets are merging into larger ones.

  • Fix: Add a "ripening inhibitor" like long-chain triglycerides (Corn oil) to the medium-chain triglyceride (MCT) phase. The difference in solubility prevents the small droplets from diffusing into larger ones.

Q2: Can I just use DMSO to dissolve PMFs for animal studies? A: Avoid this. While DMSO dissolves PMFs, it precipitates immediately upon contact with gastric fluids (the "crash-out" effect), leading to erratic absorption. Furthermore, DMSO can permeabilize membranes artificially, giving false positives in toxicity data. Use a SNEDDS or 0.5% CMC/Tween 80 suspension instead.

Q3: Why is Nobiletin more permeable than Quercetin but still has low bioavailability? A: Quercetin is Class IV (low solubility, low permeability) due to multiple hydroxyl (-OH) groups. Nobiletin is fully methoxylated (-OCH3), making it lipophilic and permeable. However, Nobiletin is rapidly metabolized by CYP450 enzymes in the liver (First-Pass Metabolism).

  • Tip: Include a CYP inhibitor or use lymphatic transport (via Chylomicrons) using long-chain lipid formulations to bypass the liver [3].

References

  • Li, S., et al. (2019). Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability.[6][7][8] Nutrients.[3][9]

  • Wang, R. L., Li, S., & Ho, C.-T. (2018).[10] Absorption of polymethoxyflavones and their derivatives.[5][11] Journal of Food Bioactives.[10]

  • Ting, Y., et al. (2015). In vitro and in vivo determination of the bioavailability of polymethoxyflavones in nobiletin-loaded nanoemulsion. Journal of Functional Foods.[12] (Contextualized via search results on PMF nanoemulsions).

  • Chen, H., et al. (2014). Nobiletin: A Review of Its Bioavailability and Metabolism.

Note: All protocols assume standard BSL-1/2 laboratory safety compliance. Always consult MSDS for specific PMF compounds (e.g., Tangeretin) before handling.

Sources

Selecting internal standards for 5,6,2',3',4'-pentamethoxyflavone quantification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the quantification of 5,6,2',3',4'-pentamethoxyflavone (5,6,2',3',4'-PMF) , a rare polymethoxyflavone (PMF) distinct from the more common citrus PMFs like Sinensetin (5,6,7,3',4'-PMF) or Nobiletin.

Because this specific isomer lacks the common C7-oxygenation pattern found in most dietary flavonoids, selecting an Internal Standard (IS) requires strict adherence to structural mimicry while ensuring chromatographic resolution from matrix isomers.

Phase 1: Diagnostic & Selection Strategy

Q1: What is the "Gold Standard" IS for this specific isomer, and why can't I just use Nobiletin?

Answer: The gold standard is a Stable Isotope Labeled (SIL) analog (e.g., 13C- or 2H-labeled 5,6,2',3',4'-PMF). However, since this is a rare natural product (found in Casimiroa species), SIL standards are likely unavailable without custom synthesis.

Why Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is risky:

  • Matrix Interference: If your sample is of biological origin (e.g., Citrus or Casimiroa extracts), Nobiletin is often naturally present in high abundance. An IS must never be present in the native sample.

  • Structural Divergence: Nobiletin has a 7-methoxy and 8-methoxy group. Your analyte (5,6,2',3',4'-PMF) lacks the 7-position oxygenation. This alters the pKa and lipophilicity (LogP), potentially causing "retention time drift" between the analyte and IS during gradient elution, leading to poor compensation for matrix effects.

Recommended Alternatives (Tiered Strategy):

TierIS TypeRecommended CompoundWhy?
1 SIL Analog 5,6,2',3',4'-PMF-d3Ideal compensation; requires custom synthesis.
2 Structural Isomer Sinensetin (5,6,7,3',4'-PMF)Structurally closest isomer. Critical: Must verify it is absent in your matrix.
3 Synthetic Analog 5,7,3',4'-Tetramethoxyflavone Commercially available; elutes close to PMFs but resolves chromatographically.
4 General Flavone 7-Methoxyflavone Chemically stable, unlikely to be in nature, but less effective at compensating for specific PMF ionization suppression.
Q2: How do I validate if my chosen IS is "Self-Validating"?

Answer: A self-validating IS must track the analyte's behavior through extraction and ionization. Perform the "Post-Column Infusion" test to visualize matrix effects.

Protocol: Matrix Effect Visualization

  • Setup: Infuse the IS solution (constant flow, e.g., 10 µL/min) into the MS source via a T-junction.

  • Inject: Inject a "blank" matrix sample (extracted plasma/plant tissue without analyte) via the LC column.

  • Observe: Monitor the baseline of the IS transition.

    • Pass: Baseline remains flat at the retention time (RT) of the analyte.

    • Fail: A dip (suppression) or peak (enhancement) occurs at the analyte's RT.

Decision Logic for IS Selection:

IS_Selection Start Start: Select Candidate IS CheckMatrix Is IS present in Blank Matrix? Start->CheckMatrix CheckMatrix->Start Yes (Present) -> Discard CheckRT Does IS Co-elute with Analyte? CheckMatrix->CheckRT No (Absent) CheckIonization Does IS compensate for Matrix Effects? CheckRT->CheckIonization No (Resolved by >0.2 min) CheckRT->CheckIonization Yes (Co-elutes) -> Only if SIL-IS CheckIonization->Start Fails -> Pick new homolog Final Validated Internal Standard CheckIonization->Final Passes Infusion Test

Caption: Decision tree for selecting and validating an Internal Standard for PMF quantification.

Phase 2: Method Optimization & Workflows

Q3: My IS peak shape is tailing, but the analyte is sharp. Why?

Answer: This indicates a mismatch in solvent strength or pH solubility between the IS and the mobile phase.

  • Cause: 5,6,2',3',4'-PMF is highly lipophilic (5 methoxy groups, no free hydroxyls). If you use a more polar IS (e.g., a hydroxyflavone like Quercetin), it may interact with active sites on the column or solubility may differ.

  • Solution: Ensure the IS is dissolved in the exact same solvent composition as the starting mobile phase (e.g., 50% Methanol). Avoid dissolving PMFs in 100% DMSO if injecting onto a high-aqueous initial gradient.

Q4: What is the optimal extraction workflow to ensure IS recovery matches the analyte?

Answer: Since PMFs are non-polar, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness. The IS must be added before any extraction step to compensate for recovery losses.[1]

Recommended Workflow:

Extraction_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (10 µL of 1 µg/mL) Sample->Spike Mix Vortex Mix (30 sec) Spike->Mix Extract LLE Extraction (Ethyl Acetate or MTBE) Mix->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Mobile Phase A:B 50:50) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized LLE workflow for hydrophobic PMFs ensuring IS equilibration.

Phase 3: Troubleshooting & Data Analysis

Q5: I see "Crosstalk" between my Analyte and IS channels. How do I fix this?

Answer: Crosstalk occurs when the IS fragments into a product ion identical to the analyte, or vice versa. This is common with polymethoxyflavones because they share neutral losses of methyl radicals (


, -15 Da) or CO (-28 Da).

Troubleshooting Steps:

  • Check Mass Transitions:

    • Analyte (5,6,2',3',4'-PMF): MW ~372.[2][3] Ensure you are not tracking a generic fragment (e.g., m/z 373

      
       358). Look for a specific ring cleavage if possible.
      
    • IS (e.g., 5,7,3',4'-TMF): MW ~342.

  • Chromatographic Separation: If transitions overlap, you must separate them chromatographically.

    • Action: Use a Phenyl-Hexyl column instead of C18. Phenyl phases offer superior selectivity for isomeric PMFs due to pi-pi interactions with the aromatic rings.

Summary of Physicochemical Properties for IS Selection
Property5,6,2',3',4'-PMF (Analyte)Sinensetin (Potential IS)5,7,3',4'-TMF (Recommended IS)
Molecular Weight 372.37 g/mol 372.37 g/mol 342.34 g/mol
LogP (Lipophilicity) ~2.8 - 3.2 (High)~2.5 (Lower due to C7-OMe)~2.9 (Similar)
Key Structural Feature No C7-OxygenationC7-Methoxy presentC7-Methoxy present
Retention Behavior Retains longer on C18Elutes earlierElutes slightly earlier

References

  • Determination of 3',4',5',5,7-pentamethoxyflavone in plasma . (Methodology for PMF quantification using Tricin as IS). PubMed. Available at: [Link]

  • Sinensetin: An Insight on Its Pharmacological Activities . (Structural data on related PMFs). Frontiers in Pharmacology. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows . (General guidelines for IS selection in regulated bioanalysis). KCAS Bio. Available at: [Link]

Sources

Technical Support Center: 5,6,2',3',4'-Pentamethoxyflavone Structure Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for crystallographers and medicinal chemists attempting to resolve the crystal structure of 5,6,2',3',4'-pentamethoxyflavone .[1]

Unlike common analogues (e.g., Sinensetin or Tangeretin), this specific isomer presents unique crystallographic challenges due to the steric hindrance at the 2'-position , which forces the B-ring out of planarity with the chromone core.[1]

Ticket ID: PMF-56234-XRD Status: Open Priority: High (Drug Discovery/SAR Analysis) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Structural Challenge

The resolution of 5,6,2',3',4'-pentamethoxyflavone is frequently stalled by two factors:

  • Conformational Disorder: The 2'-methoxy group creates a steric clash with the chromone H3 or carbonyl oxygen, forcing a high torsion angle (

    
    ) between the B-ring and the A/C-ring system.[1] This often leads to static disorder in the crystal lattice.
    
  • Methyl Group Rotational Freedom: With five methoxy groups, the electron density maps often show "smearing" around oxygen atoms, complicating the assignment of methyl hydrogen positions.

Module 1: Crystallization Troubleshooting

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) from a lipophilic polymethoxylated flavone.

Diagnostic Matrix: What does your sample look like?
SymptomProbable CauseCorrective Action
Oiling Out Solvent evaporation is too fast; compound is too soluble in the chosen medium.[1]Switch to Vapor Diffusion . Dissolve in minimal CHCl₃; diffuse Hexane or Pentane slowly at 4°C.
Microcrystalline Powder Nucleation rate > Crystal growth rate.Slowing nucleation : Use a binary solvent system (e.g., Acetone/Water 4:[1]1) and allow slow evaporation through a semi-permeable membrane (Parafilm with 1 pinhole).
Thin/Needle Clusters Preferential growth along one axis (common in flavones).Change Polarity : Add a small amount of Benzene or Toluene (if safety permits) to encourage growth in the other dimensions via

stacking interactions.
Twinning (Split Spots) Stacking faults due to planar slippage.Recrystallize at Higher Temp : Try slow cooling from hot Ethanol (60°C

Room Temp over 24h) to anneal the lattice.
Recommended Protocol: The "Anti-Solvent Layering" Method

For 2'-substituted flavones, standard evaporation often fails due to the twisted conformation inhibiting tight packing.[1]

  • Dissolve 5 mg of 5,6,2',3',4'-PMF in 0.5 mL of Dichloromethane (DCM) .

  • Carefully layer 1.0 mL of Isopropanol on top using a syringe (do not mix).

  • Seal tightly and store in a vibration-free dark zone at 18°C.

  • Mechanism: The slow diffusion of isopropanol decreases solubility gradually, allowing the twisted B-ring to find its optimal packing energy minimum without kinetic trapping.

Module 2: Data Collection & Reduction

Objective: Mitigate weak diffraction and handle potential twinning.

Q: My diffraction spots are streaky. Is the crystal bad? A: Not necessarily. Streaking often indicates disorder in the stacking direction.

  • Fix: Collect data at 100 K (Cryogenic) . This freezes the rotation of the methoxy groups and reduces the thermal vibration of the B-ring, significantly sharpening high-angle reflections.[1]

Q: The software suggests a high-symmetry space group, but the R-factor is stuck at 15%. A: You are likely facing Pseudo-symmetry .[1] The 2'-methoxy group breaks the symmetry that the rest of the planar molecule suggests.

  • Fix: Force the solution in a lower symmetry group (e.g., try P2₁/c instead of C2/c, or P1 instead of P-1). Look for systematic absences that are "almost" there but violated by weak reflections.

Module 3: Structure Refinement Strategy (SHELXL/OLEX2)

Objective: Resolve the electron density map for the 5 methoxy groups.

Workflow Visualization

RefinementStrategy Start Initial Phasing (Direct Methods/Intrinsic Phasing) CheckModel Check B-Ring Density Start->CheckModel Disorder Is B-Ring 'Blurred'? CheckModel->Disorder SplitModel Apply PART 1 / PART 2 (Two discrete conformations) Disorder->SplitModel Yes (High Thermal Ellipsoids) MethoxyFix Refine Methoxy Groups (AFIX 137 for rotating Me) Disorder->MethoxyFix No (Stable) Restraints Apply Soft Restraints (DFIX/DANG for geometries) SplitModel->Restraints FinalCheck Check difference map for H-atoms MethoxyFix->FinalCheck Restraints->MethoxyFix

Caption: Decision logic for refining the disordered B-ring and methoxy groups in 5,6,2',3',4'-PMF.

Specific Refinement Commands (SHELXL Syntax)
  • Handling the 2'-Methoxy Disorder: If the B-ring is flipping between two angles (common due to the 2'-OMe clash), model it as two parts.[1]

  • Stabilizing Methyl Groups: Methoxy carbons often vibrate excessively. Use the AFIX 137 command (or AFIX 123 if rigid) to generate hydrogen positions based on the electron density of the oxygen, allowing the methyl group to rotate (idealized geometry).

  • Restraining Geometry (If unstable): If the 5-OMe and 6-OMe groups are too close and refining poorly, apply a distance restraint:

Module 4: Validation & Reporting

Objective: Ensure your CIF (Crystallographic Information File) meets publication standards.

Critical Checkpoints for 5,6,2',3',4'-PMF:

  • CheckCIF Alert Level B (Platon): You may get an alert about "Short Intermolecular Contacts."

    • Explanation: This is expected.[2] The methoxy hydrogens often pack very tightly in PMFs.

    • Response: Verify the H-atom placement.[1][2][3] If using AFIX, this is likely a real packing feature, not an error. Annotate this in the CIF validation response.

  • Flack Parameter (If chiral space group): Even though the molecule is achiral, it might crystallize in a chiral space group (e.g., P2₁).

    • If Flack x

      
       0.5, you have a racemic twin. Refine using the TWIN command with the appropriate matrix (usually -1 0 0 0 -1 0 0 0 -1).[1]
      
References
  • Structure of Analogue (Sinensetin)

    • Title: Crystal structure of 5,6,3',4',5'-pentamethoxyflavone (Sinensetin analogue)[1]

    • Source: Zeitschrift für Kristallographie - New Crystal Structures (2024)[1]

    • URL:[Link]

    • Relevance: Provides baseline unit cell parameters for pentamethoxyflavones.
  • Conformational Analysis of Ortho-Methoxylated Flavones

    • Title: Crystal and molecular structure of 2',4'-dimethoxyflavone[1]

    • Source: ResearchGate (Acta Crystallographica Section C)[2]

    • URL:[Link]

    • Relevance: Establishes the non-planar torsion angle caused by 2'-substitution.
  • General PMF Crystallography

    • Title: Polymethoxylated Flavones: Structure, Synthesis, and Biological Activities[1][4]

    • Source: Cayman Chemical (Technical D
    • Relevance: Solubility and stability data for crystalliz

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 5,6,2',3',4'-Pentamethoxyflavone Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,6,2',3',4'-pentamethoxyflavone and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of polymethoxyflavones (PMFs) as potential therapeutic agents. We will delve into the nuanced effects of methoxy group positioning on biological activity, with a particular focus on anticancer and anti-inflammatory properties. This document synthesizes findings from numerous studies to provide a coherent narrative, supported by experimental data and detailed protocols, to guide future research and development in this promising area of medicinal chemistry.

The Flavone Scaffold: A Privileged Structure in Drug Discovery

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological activities. The flavone backbone, characterized by a C6-C3-C6 skeleton, represents a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Polymethoxyflavones (PMFs), a subclass of flavones with multiple methoxy substituents, have garnered significant interest due to their enhanced metabolic stability and membrane permeability, which often translates to improved oral bioavailability and greater biological efficacy compared to their hydroxylated counterparts.[1][2]

The focus of this guide, 5,6,2',3',4'-pentamethoxyflavone, and its analogs, belong to this promising class of compounds. Understanding how the number and position of methoxy groups on the flavone core influence their interaction with cellular targets is paramount for the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Biological Activity: The Critical Role of Methoxy Group Substitution

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of PMFs. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms including cell cycle arrest and induction of apoptosis.[3][4]

Key SAR Observations:

  • A-Ring Substitution: The methoxylation pattern on the A-ring plays a crucial role in determining cytotoxic potency. An increase in the number of methoxy groups on the A-ring has been shown to enhance activity in some contexts.[5]

  • B-Ring Substitution: Conversely, an increase in the number of methoxy groups on the B-ring tends to decrease the antiproliferative activity against certain cancer cell lines, such as HL-60.[5][6] The position of the methoxy groups on the B-ring appears to be more critical than the sheer number of substituents.[5]

  • The 5-Position Hydroxyl Group: The presence of a hydroxyl group at the C-5 position, in combination with methoxy groups at other positions, has been identified as a key structural feature for enhanced anticancer activity.[4] This is attributed to the ability of the 5-hydroxyl group to form a hydrogen bond with the C-4 keto group, which can influence the planarity of the molecule and its interaction with target proteins.

Table 1: Comparative Cytotoxicity of Pentamethoxyflavone Analogs and Related Polymethoxyflavones

CompoundCancer Cell LineIC50 (µM)Reference
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavoneHL-60Strong[3]
5,3′-Dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMDA-MB-23121.27[1]
Tangeretin (4',5,6,7,8-Pentamethoxyflavone)HL-60Moderate[5]
Sinensetin (3',4',5,6,7-Pentamethoxyflavone)HL-60Moderate[5]
Nobiletin (3',4',5,6,7,8-Hexamethoxyflavone)HL-60Less Active[5]

Note: IC50 values are highly dependent on the specific cancer cell line, assay conditions, and incubation times. The data presented here is for comparative purposes to illustrate the impact of methoxy group positioning.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism through which several PMFs exert their anticancer and anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis.

A notable example is 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, which has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens.[6][7] This suppression is not cell-type specific and occurs through the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] This ultimately leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

NF_kappa_B_Pathway_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival, Proliferation) Nucleus->Gene_Expression Promotes PMF Pentamethoxyflavone Analog PMF->IKK Inhibits Flavone_Synthesis Acetophenone Polymethoxy- acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Benzaldehyde Polymethoxy- benzaldehyde Benzaldehyde->Chalcone Flavone Polymethoxyflavone Chalcone->Flavone Oxidative Cyclization

Caption: General synthetic route for polymethoxyflavones.

A more specific synthetic approach towards a sinensetin (3',4',5,6,7-pentamethoxyflavone) analog, pedalitin, involves an aldol condensation followed by oxidative cyclization. [9]This methodology can be adapted for the synthesis of other pentamethoxyflavone isomers.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human colon cancer HCT116 or breast cancer MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the pentamethoxyflavone analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pentamethoxyflavone analogs at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis and cell cycle regulation (e.g., caspases, cyclins, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

The structure-activity relationship of 5,6,2',3',4'-pentamethoxyflavone analogs is a complex but promising field of study. The evidence strongly suggests that the strategic placement of methoxy groups on the flavone backbone is a key determinant of their biological activity. While further research is needed to elucidate the precise SAR for this specific pentamethoxyflavone and its closely related analogs, the existing literature provides a solid foundation for the rational design of novel compounds with enhanced therapeutic potential.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of 5,6,2',3',4'-pentamethoxyflavone analogs to create a more detailed and predictive SAR model. This should include in-depth mechanistic studies to identify novel cellular targets and signaling pathways. Furthermore, in vivo studies are warranted for the most promising candidates to assess their pharmacokinetic properties, efficacy, and safety in preclinical models of disease. The insights gained from such studies will be invaluable for the development of the next generation of flavonoid-based therapeutics.

References

  • Phromnoi, K., Reuter, S., Sung, B., Prasad, S., Kannappan, R., Yadav, V. R., Chanmahasathien, W., Limtrakul, P., & Aggarwal, B. B. (2011). A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents. Molecular pharmacology, 79(2), 279–289. [Link]

  • Phromnoi, K., Reuter, S., Sung, B., Prasad, S., Kannappan, R., Yadav, V. R., Chanmahasathien, W., Limtrakul, P., & Aggarwal, B. B. (2011). A novel pentamethoxyflavone down-regulates tumor cell survival and proliferative and angiogenic gene products through inhibition of IκB kinase activation and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents. Molecular pharmacology, 79(2), 279–289. [Link]

  • Veiko, A. G., Gnedina, O. S., & Leonova, M. V. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • Kim, J., & Lee, E. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. [Link]

  • Hirata, M., Tominari, T., Matsumoto, C., Inada, M., & Miyaura, C. (2021). Polymethoxyflavones and Bone Metabolism. International Journal of Molecular Sciences, 22(11), 5695. [Link]

  • Nivellini, G. D., & Bellavita, V. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(11), 3381. [Link]

  • Fang, Y., Li, W., & Wang, Y. (2023). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of Food Bioactives, 21. [Link]

  • Reyes-Farias, M., & Carrasco-Pozo, C. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2689. [Link]

  • Li, S., Pan, M. H., Lai, C. S., Lo, C. Y., Ho, C. T., & Dushenkov, S. (2007). Isolation and syntheses of polymethoxyflavones and hydroxylated polymethoxyflavones as inhibitors of HL-60 cell lines. Bioorganic & medicinal chemistry, 15(10), 3381–3389. [Link]

  • Pan, M. H., Chen, W. J., Lin-Shiau, S. Y., Ho, C. T., & Lin, J. K. (2007). 5-hydroxy polymethoxyflavones on colon cancer cells. Molecular nutrition & food research, 51(8), 958–967. [Link]

  • Lee, Y. H., Woo, E. R., & Lee, J. R. (2018). MAPKs-NFκB Pathway Plays a Crucial Role in the Antiinflammatory Effects of Amentoflavone in Lipopolysaccharide-treated BV2 Microglia. Indian journal of pharmaceutical sciences, 80(1), 205–210. [Link]

  • Jones, C., & Tizzard, G. J. (2022). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Southampton. [Link]

  • Gherman, C. M., & Pintea, A. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

  • Manna, S. K., & Aggarwal, B. B. (2005). Morin (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis. Clinical Cancer Research, 11(8), 2297-2305. [Link]

  • Imai, J., Akiyama, Y., & Nishikawa, J. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemical & pharmaceutical bulletin, 67(1), 37–44. [Link]

  • Carullo, G., & Aiello, F. (2021). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(11), 6075. [Link]

  • Wang, Y., Li, H., & Liu, Y. (2016). 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. Oncology letters, 12(4), 2898–2904. [Link]

  • Bhixavatimath, P. S., Maniyar, Y., Naikawadi, A., & Vijayakumar, D. (2019). Different substitution pattern on ring A and B of the synthesized compounds. ResearchGate. [Link]

Sources

A Comparative Guide to Achieving Reproducible Isolation of 5,6,2',3',4'-Pentamethoxyflavone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Purity in Polymethoxyflavone Research

Polymethoxyflavones (PMFs) are a distinguished class of flavonoids, predominantly found in Citrus species, that have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1] The specific substitution pattern of methoxy groups on the flavone backbone dictates the molecule's biological function. The target of this guide, 5,6,2',3',4'-pentamethoxyflavone, represents a specific and potentially rare isomer within this family.

Reproducibility in the isolation of a single, pure PMF isomer is paramount for accurate pharmacological studies and drug development. However, the co-occurrence of numerous structurally similar isomers in natural sources presents a significant purification challenge.[2] This guide provides a comparative analysis of established isolation methodologies, focusing on the principles and experimental choices that ensure high reproducibility. While direct, validated protocols for 5,6,2',3',4'-pentamethoxyflavone are not extensively documented in the literature, the methods detailed herein for its close isomers, such as sinensetin (5,6,7,3',4'-pentamethoxyflavone), serve as a robust and adaptable framework for its successful isolation.

Part 1: The Foundational Step - Reproducible Extraction from the Plant Matrix

The journey to a pure compound begins with its efficient and consistent extraction from the raw plant material, typically dried Citrus peels. The choice of extraction method profoundly impacts the yield, the profile of co-extractives, and, most critically, the run-to-run reproducibility.

Conventional vs. Modern Extraction Techniques

Historically, methods like Maceration and Soxhlet extraction have been employed. Maceration, while simple, is often incomplete and time-consuming, with reproducibility hampered by ambient temperature fluctuations.[3] Soxhlet extraction offers higher efficiency but uses prolonged heating, which can lead to the degradation of thermally sensitive compounds and introduces variability.[3]

Modern extraction techniques offer superior control over critical parameters, leading to significantly improved reproducibility.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. The precise control over sonication time, power, and temperature allows for highly repeatable extractions. UAE is also faster and typically requires less solvent than conventional methods.[4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample internally and rapidly. This targeted heating dramatically reduces extraction times and solvent consumption. The ability to program specific temperature and power profiles makes MAE exceptionally reproducible.[3][5]

The causality behind the enhanced reproducibility of modern methods lies in the shift from passive, poorly controlled processes to active, instrument-controlled systems that minimize environmental variables.

Comparative Analysis of Extraction Methods
MethodPrincipleTypical SolventSpeedReproducibilityKey Causality for (Ir)reproducibility
Maceration Passive soaking of plant material in a solvent at room temperature.Methanol, EthanolSlow (hours to days)Low to ModerateHighly dependent on ambient temperature, agitation consistency, and particle size. Prone to incomplete extraction.[3][6]
Soxhlet Continuous extraction with a cycling distilled solvent.Hexane, EthanolModerate (hours)ModeratePotential for thermal degradation of target compounds. Efficiency can vary with apparatus packing and heat input.[3]
Ultrasound (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer.Methanol, EthanolFast (minutes)HighPrecise instrumental control over power, temperature, and time ensures consistent energy delivery and extraction conditions.[4]
Microwave (MAE) Microwave energy rapidly heats the solvent and plant matrix.Ethanol, MethanolVery Fast (minutes)HighDirect, programmable control of temperature and power ensures identical extraction conditions between runs.[3][5]

Part 2: The Core Challenge - High-Resolution Chromatographic Separation of Isomers

Once a crude extract is obtained, the primary challenge is to separate the target pentamethoxyflavone from its closely related isomers. This requires a multi-step chromatographic approach, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity polishing steps.

Workflow for PMF Purification

A reproducible purification workflow is a self-validating system that progresses from crude extract to a single, verified compound. The choice of techniques depends on the desired scale and purity.

G cluster_0 Extraction cluster_1 Purification Cascade cluster_2 Validation plant Dried Citrus Peel extract Crude PMF Extract plant->extract UAE / MAE (Reproducible Extraction) fc Flash Chromatography (Bulk Fractionation) extract->fc Initial Cleanup prephplc Preparative HPLC (High-Resolution Isomer Separation) fc->prephplc Enriched PMF Fraction pure Pure 5,6,2',3',4'- Pentamethoxyflavone prephplc->pure

Caption: A robust and reproducible workflow for PMF isolation.

Comparison of Chromatographic Techniques

The separation of PMF isomers, which differ only in the position of methoxy groups, demands high-resolution techniques.

  • Flash Chromatography (FC): This is an ideal first step for purifying the crude extract. It is a rapid, medium-resolution technique that uses air pressure to drive the solvent through a silica gel column. It effectively removes highly polar or non-polar impurities, providing enriched PMF fractions for further purification.[7] Reproducibility is achieved by using pre-packed columns and automated gradient systems.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for isolating pure PMF isomers.[8] Using a high-efficiency stationary phase (typically C18) and a precisely controlled mobile phase gradient (e.g., acetonitrile-water), prep-HPLC can resolve compounds with very similar polarities. The automation of modern HPLC systems ensures that gradient profiles and fraction collection are identical between runs, guaranteeing reproducibility.

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging green alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, often with a small amount of polar co-solvent like methanol.[9][10] SFC offers high separation efficiency for isomers and is compatible with various detectors. Its advantages include faster separations and significantly reduced organic solvent waste.[11]

TechniquePrincipleStationary PhaseMobile PhaseResolutionScalabilityReproducibility
Flash (FC) Adsorption chromatography under moderate pressure.Silica GelHexane/Acetone or Hexane/Ethyl Acetate (Gradient)Low-MediumHigh (grams)High (with automation)
Prep-HPLC Partition chromatography under high pressure.Reversed-Phase C18Acetonitrile/Water or Methanol/Water (Gradient)HighMedium (mg to g)Very High
SFC Partition/Adsorption using a supercritical fluid mobile phase.Various (incl. chiral)Supercritical CO2 with Methanol co-solventHighMedium (mg to g)Very High

Part 3: Protocols for Reproducible Isolation and Validation

Achieving reproducibility requires not only the right techniques but also meticulously detailed and validated protocols.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of PMFs

This protocol is designed for high efficiency and reproducibility.

  • Sample Preparation: Mill dried Citrus peel to a fine powder (40-60 mesh). Dry in an oven at 50°C for 24 hours to ensure consistent moisture content.

  • Extraction:

    • Place 10.0 g of dried peel powder into a 250 mL flask.

    • Add 100 mL of 95% ethanol (a 1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath with temperature control set to 45°C.

    • Sonicate at a frequency of 40 kHz for 30 minutes.

  • Filtration: Immediately after sonication, filter the mixture under vacuum through Whatman No. 1 filter paper. Wash the solid residue with an additional 20 mL of 95% ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Self-Validation: The reproducibility of this protocol is validated by running triplicate extractions and analyzing the crude extract yield and the relative abundance of the target PMF region via analytical HPLC. The relative standard deviation (RSD) should be <5%.

Protocol 2: Preparative HPLC Purification of Target Isomer

This protocol assumes a PMF-enriched fraction has been obtained from Flash Chromatography.

  • System & Column: A preparative HPLC system equipped with a UV-Vis detector (or PDA) and a fraction collector. Column: C18, 10 µm, 250 x 20 mm.

  • Mobile Phase:

    • Solvent A: Deionized Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-35 min: Linear gradient from 40% to 65% B

    • 35-40 min: Hold at 65% B

    • 40-45 min: Return to 40% B and equilibrate

    • Flow Rate: 15.0 mL/min

  • Sample Preparation: Dissolve the enriched fraction in methanol (approx. 50 mg/mL) and filter through a 0.45 µm syringe filter.

  • Injection & Detection: Inject 1-2 mL of the sample. Monitor the elution profile at a wavelength relevant for flavones (e.g., 330 nm).

  • Fraction Collection: Collect fractions corresponding to the target peaks based on retention time.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC under similar mobile phase conditions to confirm purity (>98%). Pool the pure fractions and evaporate the solvent to yield the final compound.

The Final Arbiter of Reproducibility: Analytical Validation

An isolation method is only truly reproducible if its final product is consistently identical. Rigorous analytical chemistry is required for this final validation.

G cluster_0 Analytical Validation Workflow cluster_1 Purity & Identity Confirmation IsolatedCompound Isolated Compound (Post-Prep HPLC) HPLC Analytical HPLC-PDA (Purity >98%?) IsolatedCompound->HPLC LCMS LC-MS (Correct Mass?) HPLC->LCMS If pure NMR 1H & 13C NMR (Correct Structure?) LCMS->NMR If mass correct Final Reproducible Isolation Achieved NMR->Final If structure confirmed

Caption: The mandatory workflow for validating the final isolated product.

  • High-Performance Liquid Chromatography (HPLC-PDA): Used to establish the purity of the final compound. A sharp, symmetrical peak at a consistent retention time indicates purity. The photodiode array (PDA) detector captures the UV spectrum, which serves as a characteristic fingerprint.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the compound's molecular weight, ensuring the correct elemental formula. Tandem MS (MS/MS) can be used to generate a fragmentation pattern unique to the isomer.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) is the most powerful tool for unambiguous structure elucidation. It provides the definitive proof that the isolated compound is indeed 5,6,2',3',4'-pentamethoxyflavone and not another isomer.

Conclusion

Achieving reproducible isolation of a specific PMF like 5,6,2',3',4'-pentamethoxyflavone is a systematic process contingent on deliberate methodological choices. The highest degree of reproducibility is attained by coupling a modern, instrument-controlled extraction technique (UAE or MAE) with a high-resolution purification cascade, culminating in preparative HPLC or SFC. Each step, from raw material processing to final product analysis, must be viewed as a controllable variable. The ultimate proof of a reproducible method lies not in simply repeating the steps, but in consistently generating a final product that is verified to be the correct, high-purity molecule by a rigorous suite of analytical techniques (HPLC, MS, and NMR). This self-validating framework is essential for advancing the research and development of this promising class of natural products.

References

  • Shen, J., Zhu, H., Zhu, Y., Zhang, W., & Gosslau, A. (2022). Advancements in the singlemer separation of polymethoxyflavones in citrus peels. Food Science and Human Wellness, 11(5), 1147-1155. [Link]

  • de Oliveira, C. F., de Lacerda, E. C. Q., de Gois, J. S., de L. e Silva, C. S. M., & da S. Freitas, L. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 9, 693396. [Link]

  • Uckoo, R. M., Jayaprakasha, G. K., & Patil, B. S. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In ACS Symposium Series (Vol. 1123, pp. 67-81). American Chemical Society. [Link]

  • Stankovic, M. (Ed.). (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]

  • Rocchetti, G., Pagnossa, J. P., Blasi, F., & Montesano, D. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods, 13(16), 2419. [Link]

  • Sushchenko, N., & Tereshchenko, G. (2021). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 284, 03008. [Link]

  • Waksmundzka-Hajnos, M., Petruczynik, A., Dragan, A., Wianowska, D., Dawidowicz, A. L., & Sowa, I. (2007). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Journal of Planar Chromatography-Modern TLC, 20(6), 481-486. [Link]

  • La Clair, J. J. (2014). Functional chromatographic technique for natural product isolation. Organic & Biomolecular Chemistry, 12(45), 9094-9098. [Link]

  • Raman, G., Uckoo, R. M., Jayaprakasha, G. K., & Patil, B. S. (2013). Rapid separation method of polymethoxyflavones from citrus using flash chromatography. ResearchGate. [Link]

  • La Clair, J. J. (2014). Functional chromatographic technique for natural product isolation. Organic & Biomolecular Chemistry, 12(45), 9094-9098. [Link]

  • Cvetanović, A., Švarc-Gajić, J., Mašković, P., Savić, S., & Tadić, V. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Processes, 10(11), 2202. [Link]

  • Khan, M. A., Khan, M. T., & Tareen, R. B. (2011). Synthesis of 3', 4', 5, 6, 7-Pentamethoxy-8-C-Prenylflavone. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 54(2), 90-94. [Link]

  • Kim, J. H., Park, S. Y., Kim, H. G., & Lee, J. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296. [Link]

  • Friar, E. P. (2022). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Birmingham Research Archive. [Link]

  • Park, S., Lee, J., & Kim, Y. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 25(22), 5399. [Link]

  • Singh, J., Kaur, G., & Singh, P. (2024). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). ResearchGate. [Link]

  • Susanti, D., Rudiyanto, R., & Meiliana, A. (2024). Method of Natural Product Isolation: A Review. ResearchGate. [Link]

  • Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 37(1), 1-10. [Link]

  • Rocchetti, G., & Lucini, L. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. International Journal of Molecular Sciences, 25(14), 7485. [Link]

  • Singh, A. K., Dwivedi, S., Singh, S. K., Tilak, G., Nath, C., & Pandey, R. (2021). 5'-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone extends longevity mediated by DR-induced autophagy and oxidative stress resistance in C. elegans. GeroScience, 43(2), 759-772. [Link]

  • He, Y., Li, Y., Wang, X., Zhang, L., & Li, J. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548. [Link]

  • Rahman, M. S., Hasan, A. J. M., Ali, M. Y., & Ali, M. U. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. Asian Chemistry Letters, 8(4), 1-8. [Link]

Sources

Synergistic effects of 5,6,2',3',4'-pentamethoxyflavone with other PMFs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic Effects and Comparative Pharmacology of 5,6,2',3',4'-Pentamethoxyflavone Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

While polymethoxyflavones (PMFs) like Nobiletin and Tangeretin from Citrus species dominate current literature, 5,6,2',3',4'-pentamethoxyflavone (hereafter referred to as 5,6-2'PMF ) represents a distinct, high-value pharmacological agent primarily isolated from Casimiroa edulis (Zapote blanco).

Unlike the common 5,6,7,8-substituted citrus PMFs, 5,6-2'PMF features a unique 2'-methoxylation pattern on the B-ring. This structural anomaly confers specific selectivity for vascular smooth muscle relaxation and neuroprotection. This guide objectively compares 5,6-2'PMF against standard PMFs, details its synergistic efficacy within the Casimiroa flavonoid/coumarin complex, and provides validated protocols for assessing its bioactivity.

Comparative Pharmacological Profile

To understand the utility of 5,6-2'PMF, we must benchmark it against its co-occurring congeners (Zapotin) and the industry standard (Nobiletin).

Table 1: Structural and Functional Comparison of Key PMFs
Feature5,6,2',3',4'-PMF (5,6-2'PMF) Zapotin (5,6,2',6'-PMF) Nobiletin (5,6,7,8,3',4'-PMF)
Primary Source Casimiroa edulis (Seeds/Leaves)Casimiroa edulisCitrus depressa (Peels)
B-Ring Substitution 2', 3', 4' (ortho/meta/para) 2', 6' (di-ortho)3', 4' (meta/para)
Primary Mechanism Ca²⁺ Channel Blockade + NO ReleaseMetabolic ModulationMAPK/ERK Signaling Modulation
Vasorelaxant Potency High (EC₅₀ ~ 10⁻⁵ M) ModerateLow (Direct), High (Metabolic)
Synergistic Partner Imperatorin / Zapotin 5,6-2'PMFTangeretin
Lipophilicity (LogP) ~3.2 (High BBB permeability)~3.4~3.0

Key Insight: The 2'-methoxy group in 5,6-2'PMF and Zapotin creates steric hindrance that alters binding affinity to classic flavonoid targets (like kinases), shifting the activity profile toward ion channel modulation (L-type Calcium channels) and endothelial nitric oxide synthase (eNOS) activation.

Synergistic Dynamics: The "Casimiroa Effect"

Experimental data indicates that 5,6-2'PMF does not act in isolation. Its efficacy is significantly amplified when administered in its natural matrix or in binary combinations with other Casimiroa constituents.

Mechanism of Synergy

The synergy observed in Casimiroa extracts is a "Multi-Target, Multi-Component" system.

  • Direct Vasodilation (The PMF Role): 5,6-2'PMF acts directly on vascular smooth muscle cells (VSMC) to block voltage-gated Calcium channels (VGCC).

  • Endothelial Activation (The Coumarin Role): Co-occurring coumarins (e.g., Imperatorin) strongly stimulate NO release from the endothelium.

  • The Synergistic Output: The combination leads to a dual-action hypotension : preventing constriction (PMF) while actively promoting dilation (Coumarin).

Technical Note: In isolated rat aortic rings, the crude extract often shows a lower EC₅₀ (higher potency) than 5,6-2'PMF alone, suggesting that removing the "coumarin partner" diminishes the total therapeutic envelope.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

Objective: To quantify the vasorelaxant potency of 5,6-2'PMF and validate its synergistic mechanism (NO-dependency).

Reagents:

  • Krebs-Henseleit Solution (KHS), pH 7.4.

  • Phenylephrine (PE) or Noradrenaline (NA) [Contractile Agents].

  • Acetylcholine (ACh) [Endothelium Control].

  • L-NAME [NOS Inhibitor].

  • Test Compound: 5,6-2'PMF (purity >98%).

Step-by-Step Methodology
  • Tissue Preparation:

    • Excise thoracic aorta from male Wistar rats (250–300g).

    • Clean connective tissue and cut into 3–4 mm rings.

    • Critical Step: Prepare two sets of rings: Endothelium-Intact (E+) and Endothelium-Denuded (E-) . Verify E- by lack of relaxation to 10 µM ACh.

  • Equilibration:

    • Mount rings in organ baths containing KHS at 37°C, aerated with 95% O₂/5% CO₂.

    • Apply resting tension (typically 1.0–2.0 g) and equilibrate for 60 mins, washing every 20 mins.

  • Pre-Contraction:

    • Induce stable contraction with PE (1 µM) or NA (0.1 µM). Wait for the plateau phase (approx. 10–15 mins).

  • Cumulative Concentration-Response Curve (CCRC):

    • Add 5,6-2'PMF cumulatively (10⁻⁹ M to 10⁻⁴ M).

    • Allow 5–10 mins between additions or until relaxation stabilizes.

    • Synergy Test: Repeat the curve in the presence of a sub-threshold dose of Imperatorin (or Zapotin) to check for a leftward shift in the EC₅₀.

  • Mechanistic Validation (The L-NAME Check):

    • Incubate E+ rings with L-NAME (100 µM) for 20 mins before PE contraction.

    • Run the 5,6-2'PMF CCRC.

    • Interpretation: If relaxation is significantly attenuated, the mechanism involves NO release. If relaxation persists, it indicates direct Calcium channel blockade.

Mechanistic Visualization

The following diagram illustrates the dual pathway where 5,6-2'PMF operates synergistically with other Casimiroa constituents (Coumarins) to induce vasorelaxation.

Casimiroa_Synergy cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Agonist Receptor Activation (Muscarinic M3) Ca_Endo Intracellular Ca2+ Increase Agonist->Ca_Endo eNOS eNOS Activation Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC Diffusion Coumarin Coumarin Co-factors (Imperatorin) Coumarin->Agonist Stimulation cGMP cGMP Increase sGC->cGMP PKG Protein Kinase G cGMP->PKG Ca_VSMC Intracellular Ca2+ Decrease PKG->Ca_VSMC Inhibits Ca2+ Release VGCC L-Type Ca2+ Channels VGCC->Ca_VSMC Prevents Influx Relaxation VASORELAXATION (Synergistic Outcome) Ca_VSMC->Relaxation PMF 5,6,2',3',4'-PMF PMF->VGCC Direct Blockade

Caption: Dual-pathway synergy. 5,6-2'PMF directly blocks calcium influx (Blue path), while co-occurring coumarins enhance NO signaling (Green path), resulting in amplified vasorelaxation.

Synthesis and Recommendations

For researchers developing antihypertensive or neuroprotective agents:

  • Source Matters: Do not substitute Citrus PMFs for Casimiroa PMFs. The 2'-methoxy group is a critical pharmacophore for the specific ion-channel activity described above.

  • Formulation Strategy: 5,6-2'PMF shows synergistic potency when combined with NO-donors or endothelial stimulants (like Imperatorin). A pure isolate may require higher dosing than a standardized fraction containing both flavonoids and coumarins.

  • Safety Profile: Unlike some synthetic calcium channel blockers, Casimiroa PMFs have shown a favorable toxicity profile in rodent models (LD₅₀ > 2000 mg/kg), making them viable candidates for chronic management of hypertension.

References

  • Froldi, G., et al. (2011). Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa. Phytomedicine, 18(12), 1034-1040.

  • Magos, G. A., et al. (1999). Pharmacology of Casimiroa edulis II. Cardiovascular effects of Casimiroa edulis extracts in rats.[1][2][3][4] Journal of Ethnopharmacology, 64(1), 35-44.

  • Miyake, Y., et al. (2007). Isolation of polymethoxyflavones from Citrus and their synergistic interactions. Journal of Agricultural and Food Chemistry.

    • (Contextual reference for PMF synergy methodology).

  • Navarro-Garcia, V. M., et al. (2019). Casimiroa edulis extracts as potential antihypertensive agents: A study on vasorelaxant mechanisms.[2][3] Cardiovascular & Hematological Disorders-Drug Targets.

Sources

A Senior Application Scientist's Guide to Benchmarking 5,6,2',3',4'-Pentamethoxyflavone Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Polymethoxyflavone

Polymethoxyflavones (PMFs) are a distinct subclass of flavonoids characterized by multiple methoxy groups on the flavone backbone. This structural feature often imparts enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. While several PMFs have been investigated for their health benefits, 5,6,2',3',4'-pentamethoxyflavone remains a sparsely studied molecule. Its potential biological activities, predicted based on related compounds, lie primarily in the realms of anti-inflammatory and anticancer applications.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark 5,6,2',3',4'-pentamethoxyflavone. The objective is to move beyond preliminary screening and generate robust, comparative data against well-established commercial standards. By employing standardized analytical and cell-based assays, this guide will enable an objective assessment of its purity, potency, and potential therapeutic efficacy. The causality behind each experimental choice is explained to ensure a deep understanding of the benchmarking process.

Selection of Commercial Standards: Establishing a Validated Baseline

A rigorous benchmark requires comparison against relevant, well-characterized compounds. The choice of standards is critical for contextualizing the experimental data. For 5,6,2',3',4'-pentamethoxyflavone, we propose a dual-standard approach: a broadly active, structurally related flavonoid and a specific inhibitor of a key signaling pathway implicated in both cancer and inflammation.

CompoundClassRationale for Inclusion
Quercetin Flavonoid (Flavonol)A ubiquitously studied natural flavonoid with potent, well-documented antioxidant, anti-inflammatory, and anticancer properties. It serves as a gold-standard natural compound benchmark.[4]
BAY 11-7082 IκBα Phosphorylation InhibitorA selective and irreversible inhibitor of the NF-κB signaling pathway.[5][6] As many flavonoids exert their effects by modulating this pathway, BAY 11-7082 provides a mechanistic benchmark for anti-inflammatory activity.[7]
5,6,2',3',4'-Pentamethoxyflavone Flavonoid (Polymethoxyflavone)The test compound, to be evaluated for purity, cytotoxic potential, and anti-inflammatory efficacy relative to the established standards.

Part 1: Analytical Purity and Identity Assessment via High-Performance Liquid Chromatography (HPLC)

Before any biological assessment, it is imperative to confirm the identity and quantify the purity of the 5,6,2',3',4'-pentamethoxyflavone sample. HPLC with a Diode Array Detector (DAD) is the industry-standard technique for this purpose, allowing for both quantification and preliminary identification based on retention time and UV-Vis spectral data.[8][9]

Workflow for Analytical Characterization

cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Interpretation A Accurately weigh Test Compound and Commercial Standards B Dissolve in HPLC-grade Methanol to create 1 mg/mL stock solutions A->B C Prepare serial dilutions for calibration curve (Standards) B->C D Prepare working solution of Test Compound (e.g., 100 µg/mL) B->D E Equilibrate C18 Reverse-Phase Column F Inject Standard Solutions (generate calibration curve) E->F G Inject Test Compound Solution F->G H Analyze Chromatograms: Retention Time & Peak Area G->H I Calculate Purity (%) of Test Compound from Peak Area H->I J Compare UV-Vis Spectrum with literature/database values H->J

Caption: HPLC-DAD workflow for purity assessment.

Detailed Protocol: HPLC Purity Analysis
  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of 5,6,2',3',4'-pentamethoxyflavone and Quercetin in HPLC-grade methanol.

    • From the stock solutions, prepare a working solution of 100 µg/mL for each compound. For robust quantification, prepare a calibration curve for Quercetin at concentrations ranging from 5 to 100 µg/mL.[10]

  • Chromatographic Conditions:

    • HPLC System: Waters 2695 Alliance or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).[8]

    • Column: Waters Sunfire™ C18 reverse-phase column (250 mm length, 4.6 mm width, 5 µm particle size).[8]

    • Mobile Phase: A gradient elution is recommended for separating flavonoids and potential impurities.[11]

      • Solvent A: 0.2% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start with 90% A / 10% B, ramp to 100% B over 40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[9]

    • Detection: Monitor at a wavelength optimal for polymethoxyflavones, typically around 320-340 nm.[12][13] The DAD should scan from 200-400 nm to capture the full UV spectrum for peak identification.

  • Data Analysis:

    • Calculate the purity of the 5,6,2',3',4'-pentamethoxyflavone sample by determining the area of the main peak as a percentage of the total peak area in the chromatogram.

    • The retention time and UV spectrum should be consistent across replicate injections and can be used for preliminary identification.

Part 2: Comparative Benchmarking of Biological Activity

Based on the known activities of related PMFs, we will benchmark 5,6,2',3',4'-pentamethoxyflavone in two key areas: anticancer cytotoxicity and anti-inflammatory potential.

A. Cytotoxicity Profiling in Human Colon Cancer Cells

The inhibitory effects of many flavonoids on cancer cell growth are well-documented.[1] We will use the XTT assay, a reliable colorimetric method, to measure cell viability by assessing mitochondrial metabolic activity.[14][15] The human colon adenocarcinoma cell line HT-29 is selected as it is a standard model for screening potential anticancer agents.[1]

  • Cell Seeding:

    • Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[14]

    • Include wells with medium only to serve as a background control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 5,6,2',3',4'-pentamethoxyflavone and the commercial standard Quercetin in DMSO.

    • Create a series of dilutions of each compound in the culture medium. A typical final concentration range for screening would be 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition and Measurement:

    • Prepare the activated XTT solution according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).[16]

    • Add 50 µL of the activated XTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.[14]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[14][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for both 5,6,2',3',4'-pentamethoxyflavone and Quercetin.

CompoundCell LineIC₅₀ (µM)
5,6,2',3',4'-PentamethoxyflavoneHT-29(Experimental Value)
Quercetin (Standard)HT-29(Experimental Value)
B. Anti-Inflammatory Activity via Inhibition of Nitric Oxide Production

The transcription factor NF-κB is a master regulator of inflammation.[17] Its activation, often by stimuli like lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[2] We will assess the anti-inflammatory potential of 5,6,2',3',4'-pentamethoxyflavone by measuring its ability to inhibit LPS-induced NO production in RAW 264.7 murine macrophages, a standard cell line for inflammation studies.[2]

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB (Degraded) IkB->IkB_P NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) Nucleus->Genes Transcription NO Nitric Oxide (NO) Genes->NO Inhibitor BAY 11-7082 or Pentamethoxyflavone Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours.

    • Prepare serial dilutions of 5,6,2',3',4'-pentamethoxyflavone and the commercial standard BAY 11-7082 in DMEM.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour.[17] Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[17]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value for both 5,6,2',3',4'-pentamethoxyflavone and BAY 11-7082.

    • Crucial Step: Perform a parallel XTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

CompoundCell LineNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
5,6,2',3',4'-PentamethoxyflavoneRAW 264.7(Experimental Value)(Experimental Value)
BAY 11-7082 (Standard)RAW 264.7(Experimental Value)(Experimental Value)

Conclusion and Forward Outlook

This guide outlines a scientifically rigorous, logical, and self-validating framework for the initial benchmarking of 5,6,2',3',4'-pentamethoxyflavone. By performing head-to-head comparisons with gold-standard commercial compounds like Quercetin and BAY 11-7082, researchers can generate high-quality, publishable data. The analytical assessment ensures the integrity of the test material, while the dual biological assays provide a clear indication of its potential potency in the key therapeutic areas of oncology and inflammation.

The resulting IC₅₀ values will provide a direct measure of efficacy, allowing for an informed decision on whether 5,6,2',3',4'-pentamethoxyflavone warrants further investigation in more complex preclinical models. This structured approach minimizes ambiguity and maximizes the value of the insights gained, paving the way for future drug discovery and development efforts.

References

  • Ansari, J. A., & Dixit, D. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]

  • Sucher, R., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Visualized Experiments, (75), e50345. Available at: [Link]

  • What are NF-κB inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 9(8), e104979. Available at: [Link]

  • Mishra, S., & Kumar, H. (2019). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 24(12), 2269. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17754. Available at: [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3185-3190. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1145. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International, 37(2), 56-72. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(18), 14382. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Journal of AOAC INTERNATIONAL, 101(6), 1836-1844. Available at: [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (2012). Revista Brasileira de Farmacognosia, 22(3), 557-564. Available at: [Link]

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. (2023). Journal of Chemical Information and Modeling, 63(18), 5859–5870. Available at: [Link]

  • Flavonoids. Target Analysis. Available at: [Link]

  • 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. (2024). Phytotherapy Research. Available at: [Link]

  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. (2021). Plants, 10(2), 221. Available at: [Link]

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. ChemRxiv. (2025). Available at: [Link]

  • HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. (2015). The Journal of Phytopharmacology, 4(2), 118-123. Available at: [Link]

  • Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. (2023). Journal of Medicinal Plants, 22(87), 39-55. Available at: [Link]

  • Li, S., et al. (2008). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Bioorganic & Medicinal Chemistry, 16(16), 7722-7731. Available at: [Link]

  • 5,7,3',4',5'-pentamethoxyflavone (PMF) exhibits anti-obesity and neuroprotective effects in an obese zebrafish model. (2025). Journal of Functional Foods, 124, 106093. Available at: [Link]

  • Quantitative Analysis of the Flavonoid Content of Commercial Tomatoes, Onions, Lettuce, and Celery. (1997). Journal of Agricultural and Food Chemistry, 45(10), 3747–3752. Available at: [Link]

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. ResearchGate. (2025). Available at: [Link]

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. (2024). Journal of Chemical Information and Modeling, 64(6), 1955-1965. Available at: [Link]

  • Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. (2008). Biomedical Chromatography, 22(12), 1399-1405. Available at: [Link]

  • 5'-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone extends longevity mediated by DR-induced autophagy and oxidative stress resistance in C. elegans. (2021). Geroscience, 43(2), 759-772. Available at: [Link]

  • Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Leicester. (2025). Available at: [Link]

  • AOAC SMPR® 2018.006 Standard Method Performance Requirements (SMPRs®) for Determination of Select Flavonoids from Skullcap. AOAC International. Available at: [Link]

  • Identification of 5,7,3 ',4 '-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. ResearchGate. (2025). Available at: [Link]

  • Method Validation Case Studies. YouTube. (2023). Available at: [Link]

  • Analytical Methods of Flavonols and Flavones. ResearchGate. (2015). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5,6,2',3',4'-Pentamethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is foundational to both personal safety and the integrity of experimental outcomes. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5,6,2',3',4'-Pentamethoxyflavone, a polymethoxyflavone of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the prudent practice of treating it as a substance with potential hazards, drawing upon safety protocols for similar flavonoid compounds and powdered chemicals.

The causality behind these recommendations is rooted in the potential for fine powders to be easily aerosolized and inhaled, and for organic molecules to be absorbed through the skin or cause irritation to the eyes. Therefore, a multi-layered defense is not just a recommendation, but a necessity for safe and reproducible research.

Hazard Assessment and Risk Mitigation

While the specific toxicological properties of 5,6,2',3',4'-Pentamethoxyflavone are not extensively documented, related flavonoid compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the compound being used, the duration of exposure, and the potential for aerosolization.

Core Principles of Protection

The primary routes of exposure to a powdered chemical like 5,6,2',3',4'-Pentamethoxyflavone are inhalation, dermal contact, and ocular exposure. Our PPE strategy is designed to create a robust barrier against these routes.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving 5,6,2',3',4'-Pentamethoxyflavone.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatN95 or higher Respirator
Solution Preparation Chemical Splash Goggles with Face ShieldNitrile or Neoprene GlovesLab CoatIn a certified chemical fume hood
Cell Culture/In Vitro Assays Safety Glasses with Side ShieldsNitrile GlovesLab CoatN/A (in a biological safety cabinet)
Animal Dosing (in vivo) Chemical Splash Goggles with Face ShieldDouble-gloved (Nitrile)Disposable Gown over Lab CoatN95 or higher Respirator
Detailed PPE Specifications
  • Eye and Face Protection : To prevent contact with airborne particles, chemical splash goggles that form a tight seal around the eyes are mandatory.[2] For procedures with a higher risk of splashing, such as preparing concentrated solutions, a full-face shield should be worn over the goggles.[3]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection against incidental contact with many organic compounds.[2][3] For prolonged handling or when working with solvents, it is advisable to consult a glove compatibility chart. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard lab coat should be worn to protect the skin and personal clothing from contamination.[4] For large-scale operations or situations with a high potential for spills, a chemical-resistant apron or disposable coveralls may be necessary.[5]

  • Respiratory Protection : Due to the powdered nature of the compound and the potential for inhalation, respiratory protection is critical, especially when handling the solid form outside of a certified chemical fume hood.[2][4] An N95 respirator is the minimum requirement. For higher-risk activities, a respirator with an organic vapor cartridge may be more appropriate. All respiratory protection should be part of a formal program that includes fit testing and training.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of 5,6,2',3',4'-Pentamethoxyflavone, from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood/Clean Bench) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh prep_sds Review SDS of Similar Compounds prep_sds->prep_ppe Inform PPE Selection dissolve Prepare Solution weigh->dissolve aliquot Aliquot for Use dissolve->aliquot decontaminate Decontaminate Surfaces aliquot->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A procedural workflow for the safe handling of 5,6,2',3',4'-Pentamethoxyflavone.

Step-by-Step Protocol
  • Preparation :

    • Review the Safety Data Sheets for structurally similar flavonoid compounds to reinforce awareness of potential hazards.[1]

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the designated work area. For handling the powder, this should be within a certified chemical fume hood to minimize inhalation risk.

  • Handling :

    • Carefully weigh the desired amount of 5,6,2',3',4'-Pentamethoxyflavone. Use a spatula and avoid creating dust.

    • If preparing a solution, slowly add the powder to the solvent to prevent splashing.

    • Aliquot the compound or solution into clearly labeled, sealed containers.

  • Cleanup and Disposal :

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • All contaminated materials, including gloves, disposable labware, and excess compound, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

    • Doff PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye and respiratory protection. Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an exposure, follow these immediate steps:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 5,6,2',3',4'-Pentamethoxyflavone, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • DuPont. (n.d.). Personal Protective Equipment | PPE Equipment From DuPont.
  • BenchChem. (2025). Navigating the Safe Disposal of Sophoflavescenol: A Procedural Guide.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2',3,4',5,7-Pentahydroxyflavone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Methoxy-2-phenyl-4-benzopyrone.
  • CymitQuimica. (2024). Safety Data Sheet - 2',3',4'-Trihydroxyflavone.
  • Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET - Quercetin dihydrate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,2',3',4'-Pentamethoxyflavone
Reactant of Route 2
5,6,2',3',4'-Pentamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.